molecular formula CH4Mo B087211 Molybdenum carbide (MoC) CAS No. 12627-57-5

Molybdenum carbide (MoC)

Cat. No.: B087211
CAS No.: 12627-57-5
M. Wt: 112 g/mol
InChI Key: CNEOGBIICRAWOH-UHFFFAOYSA-N
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Description

Molybdenum Carbide (MoC) is an advanced refractory ceramic material characterized by its high melting point (2692 °C), exceptional hardness, and outstanding thermal and mechanical stability . Its core research value lies in its electronic structure; the incorporation of carbon atoms into the molybdenum lattice expands the metal lattice and contracts the d-band, resulting in a density of electronic states that closely resembles platinum-group metals . This unique Pt-like characteristic, combined with its high abundance and lower cost, makes it a highly promising, non-precious alternative for critical catalytic applications . A primary research application is in sustainable hydrogen production. Molybdenum Carbide functions as an efficient catalyst or catalyst support for the Hydrogen Evolution Reaction (HER) in electrocatalytic and photocatalytic water splitting . Its mechanism involves facilitating the Volmer-Tafel or Volmer-Heyrovsky steps for hydrogen adsorption and desorption, demonstrating low overpotential and high stability in both acidic and alkaline media . Beyond HER, it is investigated for other energy-related processes such as the dry reforming of methane (DRM) to produce syngas, where its activity can be enhanced and stabilized through modification with metals like nickel . In the field of materials science, Molybdenum Carbide is utilized as a reinforcing phase in composite materials. When incorporated into matrices such as graphite, it significantly enhances flexural strength, electrical conductivity, and thermal conductivity, making these composites suitable for demanding applications like heat sinks and specialized components . The compound is typically synthesized through high-temperature methods, such as the direct carbonization of molybdenum precursors in controlled atmospheres or modern techniques like pulsed laser ablation in liquid, which allows for the production of nanoparticle forms . Note: This product is intended For Research Use Only (RUO) and is not classified for personal, household, or other unauthorized applications. Please refer to the relevant Safety Data Sheet (SDS) for safe handling protocols .

Properties

IUPAC Name

methane;molybdenum
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/CH4.Mo/h1H4;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CNEOGBIICRAWOH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C.[Mo]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

CH4Mo
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10923231
Record name Methane--molybdenum (1/1)
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Molecular Weight

111.99 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

12011-97-1
Record name Molybdenum carbide (MoC)
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Molybdenum carbide (MoC)
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Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Methane--molybdenum (1/1)
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Crystalline Structures and Phase Engineering of Molybdenum Carbide

Polymorphism and Allotropes of Molybdenum Carbides (MoC and Mo₂C)

Molybdenum and carbon form several stable and metastable carbide phases, primarily with MoC and Mo₂C stoichiometries. researchgate.net The most commonly studied phases include cubic, hexagonal, and orthorhombic structures. rsc.orgmdpi.com The arrangement of molybdenum (Mo) atoms and the occupancy of interstitial sites by carbon (C) atoms define the specific polymorph. polyu.edu.hk For hexagonal phases, the stacking sequence of the metal planes is a key differentiating factor. mdpi.com

The cubic phases of molybdenum carbide are often high-temperature or metastable phases.

δ-MoC : This is a high-temperature stable phase with a face-centered cubic (FCC) structure, isostructural with sodium chloride (NaCl). researchgate.netmaterialsproject.org In this arrangement, each molybdenum atom is surrounded by six carbon atoms, forming an octahedral coordination. researchgate.net

α-MoC₁₋ₓ : Often referred to as α-MoC or sometimes α-Mo₂C, this is a metastable cubic phase. mdpi.comacs.orgosti.gov It is frequently non-stoichiometric, indicated by the "1-x" subscript. researchgate.netrsc.org Its stability and formation are highly dependent on the synthesis method. mdpi.comosti.gov The combination of operando and post-reaction characterization has shown that the crystallographic phase purity of α-Mo₂C is crucial for its catalytic activity and stability. osti.govbohrium.com

Table 1: Properties of Cubic Molybdenum Carbide Phases
PhaseCommon Name(s)Crystal SystemSpace GroupStructural TypeNotes
δ-MoC-CubicFm-3m (225)NaClHigh-temperature stable phase. researchgate.netmaterialsproject.org
α-MoC₁₋ₓα-MoC, α-Mo₂CCubic--Metastable and often non-stoichiometric. mdpi.comacs.orgresearchgate.net

Several hexagonal phases of molybdenum carbide exist, differing primarily in the stacking sequence of the molybdenum atomic layers. researchgate.netmdpi.com

γ-MoC : This phase has a simple hexagonal structure and is isostructural with tungsten carbide (WC). wikipedia.orgresearchgate.net

η-MoC : A more complex hexagonal structure with an ABCACB packing sequence of the metal planes. researchgate.net

γ'-MoC : This phase exhibits an AABB stacking of the metal planes. researchgate.net It is known to form at relatively low temperatures and transforms into the γ-MoC phase at higher temperatures (around 800 °C). wikipedia.org

Table 2: Properties of Hexagonal Molybdenum Carbide Phases
PhaseCrystal SystemSpace GroupStacking SequenceStructural Type
γ-MoCHexagonal-AAAAWC-type researchgate.net
η-MoCHexagonalP6₃/mmc (194) materialsproject.orgmaterialsproject.orgABCACB researchgate.net-
γ'-MoCHexagonal-AABB researchgate.net-

β-Mo₂C is a thermodynamically stable phase of molybdenum carbide with an orthorhombic crystal structure. rsc.orgresearchgate.net It belongs to the Pbcn space group. materialsproject.orgmaterialsproject.org In its structure, molybdenum atoms are bonded in a distorted T-shaped geometry to three carbon atoms. materialsproject.org Density functional theory (DFT) calculations have indicated that β-Mo₂C possesses a stronger metallic character compared to the cubic and hexagonal polymorphs. researchgate.netrsc.org It is one of the most catalytically relevant and commonly synthesized phases. researchgate.net

Table 3: Properties of Orthorhombic Molybdenum Carbide Phase
PhaseCrystal SystemSpace GroupNotes
β-Mo₂COrthorhombicPbcn (60) materialsproject.orgmaterialsproject.orgThermodynamically stable phase with strong metallic character. researchgate.netrsc.org

While MoC and Mo₂C are the most well-characterized stoichiometries, other phases have been explored. The existence of a stable MoC₂ phase is less commonly reported in literature compared to the monocarbide and hemicarbide forms. Research has often focused on the rich polymorphism within the MoC and Mo₂C systems. researchgate.net

Phase Control and Stability Engineering

The selective synthesis of a specific molybdenum carbide phase is a significant challenge but is crucial for tailoring its properties for specific applications. acs.org Phase control can be achieved by carefully manipulating synthesis parameters.

Key factors influencing phase formation include:

Precursors : The choice of molybdenum and carbon precursors plays a critical role. acs.org

Carburization Conditions : Temperature and the composition of the gas atmosphere (e.g., CH₄/H₂) are primary levers for controlling the final phase. polyu.edu.hkrsc.org

Synthesis Method : Techniques such as temperature-programmed reaction, pulsed Joule heating, and the use of nanoconfined spaces (e.g., silica (B1680970) templates) allow for targeted synthesis of metastable phases like α-MoC₁₋ₓ. acs.orgrsc.org For example, a pulsed Joule heating technique enables the synthesis of high-purity β-Mo₂C, η-MoC₁₋ₓ, and α-MoC₁₋ₓ within seconds by precisely controlling carbon diffusion. rsc.org

The different phases of molybdenum carbide can be interconverted under specific thermal and atmospheric conditions. This phase transition engineering is a powerful tool for modifying the material's surface structure and electronic properties. rsc.org

A notable example is the transformation of the metastable cubic α-MoC phase into the more stable hexagonal β-Mo₂C phase. rsc.orgresearchgate.net This transition can be induced by thermal treatment in a CH₄/H₂ atmosphere. rsc.org Studies have shown that this conversion follows specific kinetic models, indicating a slow nucleation step followed by the growth of the transformed phase. researchgate.net Another documented transformation is the conversion of the low-temperature γ'-MoC phase to the γ-MoC phase at approximately 800 °C. wikipedia.org The ability to control these interconversions allows for the engineering of materials with optimized catalytic performance. rsc.orgnwpu.edu.cn

Influence of Synthesis Conditions on Phase Purity

The synthesis of phase-pure molybdenum carbide is a significant challenge due to the existence of multiple stable and metastable phases. The final crystal phase of the synthesized MoC is highly dependent on the specific synthesis conditions employed. Key parameters that influence phase purity include reaction temperature, reaction time, precursor type, and the molar ratio of reactants.

Temperature and Time: The reaction temperature is a critical factor in determining the resulting phase. For example, in the synthesis from ammonium (B1175870) molybdate (B1676688) tetrahydrate and hexamethylenetetramine, MoO₂ is formed at 700°C. scihorizon.com Increasing the temperature to 800°C can lead to the formation of α-Mo₂C, and at 900°C, a mixture of α-Mo₂C and γ-MoC phases can be observed. nih.gov The duration of the reaction also plays a crucial role. In one study, a reaction time of 6 hours produced a mixture of Mo₂C and MoC, while increasing the holding time to 8 hours led to the transformation of the MoC phase into Mo₂C, achieving a volume percentage of 98.5% for Mo₂C. scihorizon.com

Precursors and Molar Ratios: The choice of molybdenum and carbon precursors significantly impacts the final phase. The use of different organic reducing agents, such as glucose or hydroquinone, can lead to the formation of different phase combinations. mdpi.com The molar ratio of the carbon source to the molybdenum source (C/Mo ratio) is another key parameter. A low molar ratio of reducing agent to molybdenum (R/Mo) can favor the formation of monophase mesoporous β-Mo₂C, while increasing this ratio can lead to the emergence of a second phase, η-MoC. nih.gov

Synthesis Method: Different synthesis techniques can favor the formation of specific phases. The traditional temperature-programmed reaction (TPRe) method, using gas mixtures like CH₄/H₂ or C₂H₆/H₂, typically results in the formation of β-Mo₂C. nih.govmdpi.com The use of hydrocarbons with longer chains can promote the formation of monocarbides (MoC). nih.gov A novel pulsed Joule heating (PJH) technique has been shown to enable the controlled synthesis of high-purity β-Mo₂C, η-MoC₁₋ₓ, and α-MoC₁₋ₓ within seconds by using a MoOₓ/4-Cl-o-phenylenediamine hybrid precursor. rsc.org

Table 1: Influence of Synthesis Conditions on Molybdenum Carbide Phase

Synthesis ParameterConditionResulting Phase(s)Reference
Temperature700 °CMoO₂ scihorizon.com
800 °Cα-Mo₂C nih.gov
900 °Cα-Mo₂C and γ-MoC nih.gov
Reaction Time (at 800°C)6 hoursMo₂C (8.6 vol%) and MoC (91.4 vol%) scihorizon.com
8 hoursMo₂C (98.5 vol%) scihorizon.com
Precursor (Reducing Agent)Glucoseα-Mo₂C and η-MoC mdpi.com
Hydroquinoneα-Mo₂C and γ-MoC mdpi.com
Molar Ratio (R/Mo)Lowβ-Mo₂C nih.gov
Highβ-Mo₂C and η-MoC nih.gov

Nanostructured Architectures of Molybdenum Carbide

The synthesis of molybdenum carbide with controlled nanostructured architectures has garnered significant attention due to the unique properties and enhanced performance these structures offer in various applications.

Nanoparticles and Nanodots

Molybdenum carbide nanoparticles and nanodots have been synthesized through various methods, leading to materials with high surface areas and unique catalytic properties.

Synthesis:

Sonochemical Synthesis: Ultrasonic irradiation of molybdenum hexacarbonyl can produce nanometer-sized powders of face-centered cubic molybdenum carbide. illinois.edu This method yields highly porous aggregates of 2 nm particles. illinois.edu

Solution-Phase Synthesis: A mild and scalable solution-phase synthesis route has been developed for phase-pure α-MoC₁₋ₓ nanoparticles. acs.org This method involves the thermolytic decomposition of Mo(CO)₆ in the presence of a stabilizing ligand and a high-boiling-point solvent. acs.org

One-Pot Synthesis: Pure phase Mo₂C and MoC nanoparticles can be synthesized in a one-pot method by varying reaction parameters using ammonium molybdenum tetrahydrate and hexamethylenetetramine as precursors. scihorizon.com

Ultrafast Synthesis: A facile and ultrafast synthesis method has been developed to produce molybdenum carbide nanoparticles coated with a few layers of carbon (MoC/C). rsc.org

Research Findings:

Sonochemically prepared nanostructured molybdenum carbide consists of porous aggregates of 2 nm particles with a high total surface area. illinois.edu

Solution-phase synthesis can yield colloidally stable α-MoC₁₋ₓ nanoparticles that are resistant to bulk oxidation in air. acs.org

In the one-pot synthesis, Mo₂C particles were found to be encapsulated within graphitic carbon, which enhances their stability and activity. scihorizon.com

The thickness of the carbon coating on MoC nanoparticles has been shown to affect their catalytic activity in the hydrogen evolution reaction (HER). rsc.org

Nanowires and Nanofibers

One-dimensional nanostructures of molybdenum carbide, such as nanowires and nanofibers, have been synthesized and investigated for their unique electronic and catalytic properties.

Synthesis:

Carburization of Precursors: Molybdenum carbide nanowires can be synthesized by the carburization of Mo₆S₂I₈ nanowire bundles. rsc.orgijs.si This method can produce gram quantities of nanowires composed of MoC and Mo₂C phases, which can be further reduced to single-phase Mo₂C nanowires. rsc.orgijs.si

Calcination of Hybrid Nanowires: Nanoporous Mo₂C nanowires can be synthesized by calcining organic-inorganic hybrid nanowires with sub-nanometer periodic structures. icp.ac.ruresearchgate.net

Controlled Synthesis from Aniline-based Precursors: The calcination of aniline-based precursors allows for the controllable synthesis of α-MoC₁₋ₓ and β-Mo₂C nanowires. researchgate.net

Research Findings:

By controlling the reaction conditions during the transformation of Mo₆S₂I₈ nanowire bundles, the ratio between MoC and Mo₂C phases in the resulting nanowires can be modified. rsc.orgijs.si

A novel hybrid material consisting of molybdenum carbide nanowires densely covered with carbon nanofibers can be produced by controlling the furnace heating rate during carburization. nih.gov

Nanoporous Mo₂C nanowires synthesized from hybrid precursors exhibit a large surface area and enriched nanoporosity. icp.ac.ruresearchgate.net These nanowires have shown high performance in the production of hydrogen from methanol (B129727) catalytic decomposition. icp.ac.ru

Nanosheets and Two-Dimensional (2D) MXenes

Two-dimensional molybdenum carbide nanosheets, particularly Mo₂C-based MXenes, have emerged as a promising class of materials with exceptional electronic and electrochemical properties.

Synthesis:

Selective Etching of MAX Phases: The most common method for synthesizing Mo₂C MXene (Mo₂CTₓ) is the selective etching of the gallium (Ga) layer from the Mo₂Ga₂C MAX phase precursor. qut.edu.au This can be achieved using etchants such as hydrofluoric acid (HF) or a mixture of lithium fluoride (B91410) (LiF) and hydrochloric acid (HCl). qut.edu.au

Alkali Hydrothermal Etching: A novel method involves the hydrothermal etching of Mo₂Ga₂C in an alkali solution, such as sodium hydroxide (B78521) (NaOH), to produce Mo₂C MXene. sciopen.com Pure Mo₂C MXene can be synthesized by etching with 20 M NaOH at 180 °C for 24 hours. sciopen.com

UV-Induced Selective Etching: A fluorine-free method for synthesizing mesoporous Mo₂C MXene involves UV-induced selective etching of the Ga layers from the Mo₂Ga₂C precursor, followed by ultrasonic exfoliation. qut.edu.au

Salt-Assisted Templating: A salt-assisted templating approach enables the direct synthesis of 2D Mo₂C with low defect concentrations, where potassium chloride (KCl) acts as a template. nih.gov

Research Findings:

The etching solution used during synthesis can influence the properties of the resulting Mo₂C MXene. For instance, different cations (Li⁺, Na⁺, K⁺, or NH₄⁺) from the etchant can reside on the surface of the nanosheets and affect their photocatalytic performance. acs.orgresearchgate.net

Mo₂C MXene synthesized by NaOH etching exhibits a larger specific surface area and lower resistance compared to that produced by HF etching. sciopen.com

The thickness of the synthesized 2D Mo₂C flakes can be controlled, ranging from a monolayer (0.36 nm) to multiple layers. nih.gov The electrocatalytic activity for the hydrogen evolution reaction (HER) is inversely proportional to the thickness. nih.gov

The edge sites of Mo₂C nanosheets exhibit high catalytic activity for the HER in alkaline media. rsc.org

Porous Structures

The creation of porous architectures in molybdenum carbide is a key strategy to enhance its surface area and accessibility of active sites, which is beneficial for catalytic and energy storage applications.

Synthesis:

Template Method: Hierarchical porous molybdenum carbide can be prepared using either hard or soft template methods. frontiersin.org Hard templates, such as silica (SiO₂) microspheres, can be used to create ordered and monodisperse pores. frontiersin.org

Confined Carburization in Metal-Organic Frameworks (MOFs): Mesoporous molybdenum carbide nano-octahedrons can be synthesized through a confined carburization process within a MOF matrix. semanticscholar.org This involves using a compound consisting of a copper-based MOF host and molybdenum-based polyoxometalates guest. semanticscholar.org

Sonochemical Synthesis: The sonochemical decomposition of molybdenum hexacarbonyl results in highly porous aggregates of 2 nm sized particles. illinois.edu

Direct One-Pot Synthesis: Crystalline Mo₂C nanoparticles coupled with a nitrogen-doped porous carbon sheet can be synthesized in a direct one-pot method. acs.org

Research Findings:

The template method allows for effective control over the morphology, particle size, and structure of the resulting porous material. frontiersin.org

MOF-assisted synthesis yields mesoporous molybdenum carbide nano-octahedrons composed of ultrafine nanocrystallites that exhibit remarkable electrocatalytic performance for hydrogen production. semanticscholar.org

The porosity and the embedded Mo₂C nanostructure in N-doped carbon facilitate the infusion of electrolytes and the detachment of hydrogen molecules from the catalyst surface. acs.org

Sonochemically prepared porous molybdenum carbide shows a very high total surface area. illinois.edu

Table 2: Summary of Nanostructured Molybdenum Carbide Architectures

NanostructureCommon Synthesis Method(s)Key Research FindingsReference(s)
Nanoparticles and NanodotsSonochemical synthesis, Solution-phase synthesis, One-pot synthesisHigh surface area, porous aggregates, enhanced stability when carbon-coated, catalytic activity dependent on coating thickness. scihorizon.comillinois.eduacs.orgrsc.org
Nanowires and NanofibersCarburization of precursors, Calcination of hybrid nanowiresControllable phase composition (MoC/Mo₂C ratio), can be decorated with carbon nanofibers, large surface area and nanoporosity. rsc.orgijs.siicp.ac.ruresearchgate.netnih.gov
Nanosheets and 2D MXenesSelective etching of MAX phases (HF, LiF/HCl, NaOH), UV-induced etching, Salt-assisted templatingProperties influenced by etchant, thickness-dependent catalytic activity, high activity of edge sites for HER. qut.edu.ausciopen.comnih.govacs.orgresearchgate.netrsc.org
Porous StructuresTemplate methods (hard/soft), Confined carburization in MOFs, Sonochemical synthesisControlled morphology and pore size, high surface area, enhanced electrocatalytic performance for hydrogen production. illinois.edufrontiersin.orgsemanticscholar.orgacs.org

Heterogeneous Structures and Interfaces in Molybdenum Carbide Systems

The strategic engineering of interfaces in molybdenum carbide (MoC) systems is a key area of research for developing advanced materials with tailored properties. By creating heterostructures that pair MoC with other materials—such as metals, oxides, sulfides, or even different phases of MoC itself—it is possible to induce synergistic effects that enhance catalytic activity, electronic properties, and stability. These interfaces can modulate electronic structures, facilitate charge transfer, and create unique active sites that are not present in the individual components.

One significant area of investigation involves creating heterojunctions between different phases of molybdenum carbide. For instance, nanocomposites containing both hexagonal close-packed (hcp) Mo₂C and face-centered cubic (fcc) MoC have demonstrated superior performance in photocatalytic hydrogen production compared to single-phase materials. nih.govacs.org The presence of MoC-Mo₂C heterojunctions is believed to reduce the recombination of photogenerated charges, enhance photocurrent response, and lower electron transfer resistance. nih.govacs.org This synergistic effect highlights the potential of intra-material phase engineering to boost catalytic efficiency. Similarly, the transition between α-MoC and β-Mo₂C phases can be engineered to create lattice contractions, which in turn optimize the binding energy for intermediates in reactions like the hydrogen evolution reaction (HER).

Another widely explored strategy is the formation of heterostructures between molybdenum carbide and other transition metal compounds. The epitaxial synthesis of Mo₂C on molybdenum disulfide (MoS₂) creates an atomically sharp metallic-semiconducting hybrid structure. acs.org This Mo₂C/MoS₂ junction exhibits a low contact resistance and a small Schottky barrier, making it a promising building block for future 2D electronic and spintronic devices. acs.orgamericanelements.com In a similar vein, vertical heterostructures of molybdenum carbide and molybdenum disulfide can be synthesized, which exhibit enhanced superconductivity with critical temperatures higher than the parent α-Mo₂C phase. pnas.org

Heterostructures combining MoC with metal oxides also show significant promise. The interface in MoC/molybdenum oxide (MoO₂) systems, for example, can modulate the electronic structure to enhance performance in applications ranging from dye-sensitized solar cells to electrocatalysis. The synergistic effects at these interfaces are crucial for accelerating reaction kinetics.

The performance of these heterostructures is often directly linked to the properties of the engineered interface. As detailed in the table below, different MoC-based heterogeneous systems exhibit unique enhancements in various applications.

Heterostructure SystemApplicationKey Performance Metric / Finding
hcp Mo₂C / fcc MoC Photocatalytic H₂ ProductionProduced 27.9 mmol H₂ g⁻¹ Mo, showing low charge recombination and electron transfer resistance due to heterojunctions. nih.gov
α-Mo₂C / MoS₂ 2D ElectronicsAtomically sharp interface with low contact resistance (1.2 kΩ·μm) and a low Schottky barrier height (26 meV). acs.orgamericanelements.com
α-Mo₂C / γ-MoC / MoS₂ SuperconductorsVertical heterostructure with an enhanced critical temperature of up to 6 K, compared to 4 K for pure α-Mo₂C. pnas.org
Ni / β-Mo₂C Hydrogen Evolution Reaction (HER)Exhibits good HER activity across all pH levels, with an overpotential (η₁₀) of 155 mV in acidic and 157 mV in alkaline solutions. mdpi.com
Pt / MoC Water-Gas Shift ReactionHigh activity and stability, with synergistic effects at the metal-carbide interface enhancing chemical activity over pure Pt or MoC. osti.gov

The synthesis and control of these interfaces are critical. For example, Mo₂C can be grown epitaxially from MoS₂ through thermal annealing under methane (B114726) and hydrogen, with the duration of the process controlling the extent of conversion and thus the nature of the interface. acs.org This level of control allows for the precise fabrication of metal/semiconductor junctions. The creation of these complex structures is foundational to unlocking new functionalities and improving the performance of molybdenum carbide in a wide array of technological fields.

Advanced Synthesis Methodologies for Molybdenum Carbide

Temperature-Programmed Carburization and Reduction (TPRe)

Temperature-Programmed Carburization and Reduction (TPRe), also referred to as temperature-programmed reaction, is a widely utilized gas-solid reaction method for synthesizing molybdenum carbide. This technique involves the reaction of a molybdenum precursor, typically molybdenum trioxide (MoO₃), with a carburizing gas mixture, such as methane (B114726)/hydrogen (CH₄/H₂) or ethane/hydrogen (C₂H₆/H₂), under a controlled temperature ramp. nih.govnih.gov The process generally follows a pathway where MoO₃ is first reduced to molybdenum dioxide (MoO₂), which then transforms into an intermediate molybdenum oxycarbide (MoOxCy) phase before finally forming molybdenum carbide (β-Mo₂C). researchgate.net

The TPRe method allows for the formation of various phases of molybdenum carbide. For instance, using CH₄/H₂ and C₂H₆/H₂ mixtures typically leads to the formation of the β-Mo₂C phase. nih.gov The synthesis of monocarbides like MoC can be achieved by employing hydrocarbons with longer chains or aromatic compounds. nih.gov

The properties of the resulting molybdenum carbide are highly dependent on the optimization of several key carburization parameters.

Temperature: The carburization temperature plays a crucial role in the phase formation and crystallinity of the final product. For the carburization of molybdenum trioxide in a CH₄/H₂ mixture, a temperature of around 675°C has been identified as optimal for the formation of β-Mo₂C. researchgate.net Increasing the carburization temperature can lead to an increase in the particle size of Mo₂C and a decrease in the Brunauer–Emmett–Teller (BET) surface area. researchgate.net Studies have shown that at temperatures between 600 to 750°C, the cubic α-MoC₁₋ₓ phase can be formed. nih.gov Carburization temperatures up to 800°C may be necessary for samples with higher molybdenum loadings. urjc.es However, if the maximum temperature exceeds 700°C with a slow temperature ramp, it can lead to the formation of larger Mo₂C crystallites and thick graphitic carbon layers, resulting in lower activity. ucsb.edu

Gas Ratio and Composition: The composition of the carburizing gas mixture significantly influences the carbon content and the lattice parameter of the resulting molybdenum carbide. An increase in the hydrocarbon percentage (from 5% to 40%) in the gas mixture leads to a higher carbon content and a larger MoC lattice parameter. acs.org

Precursors: The choice of molybdenum precursor is a critical factor. While molybdenum trioxide is commonly used, other precursors like ammonium (B1175870) paramolybdate can also be employed. ucsb.edu The nature of the precursor can affect the subsequent reduction and carburization steps.

Other Factors: Additional parameters such as carburization time, gas hourly space velocity, and heating rate are all interrelated and influence the final product. urjc.es For example, slow heating rates can favor the carburization process, potentially lowering the required carburization temperature. urjc.es An argon pre-treatment at 550°C has also been shown to facilitate the carburization process. urjc.es

ParameterEffect on Molybdenum Carbide Synthesis
Carburization Temperature Influences phase formation (β-Mo₂C vs. α-MoC₁₋ₓ), particle size, and surface area. Optimal temperatures are precursor and gas-dependent.
Gas Composition (Hydrocarbon/H₂ ratio) Affects carbon content and lattice parameters of the resulting carbide.
Precursor Type (e.g., MoO₃, Ammonium Paramolybdate) Determines the initial state of molybdenum and can influence the reduction-carburization pathway.
Heating Rate Slower heating rates can promote more complete carburization at lower temperatures.
Gas Hourly Space Velocity Interacts with other parameters to affect the overall efficiency of the carburization process.

Solution-Phase Synthesis Routes

Solution-phase synthesis methods offer an alternative to traditional gas-phase carburization, providing pathways to produce molybdenum carbide with controlled nanostructures and often under milder conditions. osti.govbohrium.comacs.org These routes facilitate intimate mixing of precursors at a molecular level. daneshyari.com

The sol-gel method is a versatile solution-based approach for synthesizing molybdenum carbide. In this process, a solution of a molybdenum precursor, such as ammonium heptamolybdate, is mixed with a carbon source, which can be an organic reducing agent like glucose or hydroquinone. nih.gov This mixture forms a gel that is subsequently sintered in an inert atmosphere to produce molybdenum carbide. nih.gov This method allows for the formation of various molybdenum carbide phases, including α-Mo₂C, η-MoC, and γ-MoC, depending on the synthesis conditions. nih.gov The sol-gel transition is advantageous as it opens up possibilities for creating different forms of Mo₂C-based materials, such as fibers and coatings. nih.gov For instance, molybdenum carbide-copper composite powders have been successfully prepared using a sol-gel self-propagating high-temperature synthesis (SHS) process with nano-copper oxide, polyvinyl alcohol, and ammonium molybdate (B1676688) as raw materials. researchgate.nettandfonline.com

The urea (B33335) glass route is a simple and inexpensive method for synthesizing molybdenum carbide nanoparticles. nih.govacs.org In this approach, a molybdenum precursor, such as molybdenum(V) chloride (MoCl₅), is mixed with an alcohol and a specific amount of urea. nih.govacs.org This mixture forms a polymer-like, glassy phase which serves as the starting material. nih.govacs.org Upon heating this "urea glass" in an inert atmosphere, molybdenum carbide is formed. nih.govacs.org Urea plays a dual role in this synthesis, acting as both a carbon source and a stabilizing agent that aids in the dispersion of the nanoparticles. nih.govacs.org A key advantage of this method is the ability to produce either molybdenum nitride or carbide by simply adjusting the molar ratio of the metal precursor to urea; an excess of urea favors the formation of carbides. acs.org This technique has been used to produce α-Mo₂C nanoparticles of around 11 nm. rsc.org The resulting molybdenum carbide nanoparticles are typically pure and highly crystalline, with specific surface areas ranging from 10 to 80 m²/g. nih.govacs.orgresearchgate.net

PrecursorCarbon SourceKey Features of the Urea Glass RouteResulting Product
Molybdenum(V) chloride (MoCl₅)UreaSimple, inexpensive, versatile. Urea acts as both carbon source and stabilizing agent. Molar ratio of precursor to urea determines product phase (carbide vs. nitride).Pure, crystalline Mo₂C nanoparticles (e.g., α-Mo₂C).
Ammonium molybdateUreaCan produce Mo₂C with high specific surface area.Mo₂C@NC (Molybdenum carbide/N-doped carbon hybrids). rsc.org

Self-assembly and preshaping strategies represent a more advanced approach to solution-phase synthesis, enabling the controlled creation of molybdenum carbide nanoparticles supported on structured carbon materials. One such method involves a "self-assembly and preshaping" strategy for the synthesis of highly dispersed Mo₂C nanoparticles on porous graphitic carbon lamellas. openalex.orgresearchgate.net This technique effectively promotes the distribution of the carbide nanoparticles and prevents their aggregation and excessive growth at high temperatures. researchgate.net This leads to better exposure and utilization of the active sites of the molybdenum carbide. researchgate.net

For scalable and controlled synthesis of molybdenum carbide nanoparticles, continuous flow millifluidic reactors have emerged as a powerful tool. osti.govbohrium.comacs.org This approach allows for precise control over reaction parameters such as temperature and residence time, which is often difficult to achieve in traditional batch reactors. omicsonline.org The high surface-area-to-volume ratio in millifluidic channels ensures superior heat and mass transport, leading to decreased reaction times and higher yields. researchgate.net A solution-phase synthesis of phase-pure α-MoC₁₋ₓ nanoparticles has been demonstrated using a continuous flow millifluidic reactor. nrel.gov This method involves the thermolytic decomposition of molybdenum hexacarbonyl (Mo(CO)₆) in the presence of a surface-stabilizing ligand and a high-boiling-point solvent. osti.govbohrium.comacs.org By employing statistical design of experiments (DoE), the throughput of the synthesis can be significantly optimized. For instance, a 50-fold increase in throughput (up to 2.2 g h⁻¹) has been achieved compared to batch methods by optimizing variables such as reaction temperature, flow rate, solvent fraction, and precursor concentration. nrel.govacs.orgosti.gov

Chemical Vapor Deposition (CVD)

Chemical Vapor Deposition (CVD) is a versatile technique for producing high-quality thin films and coatings of molybdenum carbide. In a typical CVD process, volatile precursors containing molybdenum and carbon are introduced into a reaction chamber where they decompose and react on a heated substrate surface to form a solid film. The properties of the resulting MoC film, such as phase, crystallinity, and thickness, are highly dependent on the choice of precursors, substrate temperature, pressure, and gas flow rates.

One common approach involves the use of a gas mixture of molybdenum pentachloride (MoCl₅), hydrogen (H₂), and a hydrocarbon such as ethylene (B1197577) (C₂H₄). researchgate.net Depositions are typically carried out at temperatures around 800°C. The hydrogen content in the vapor phase has a strong influence on the phase composition and microstructure of the resulting film. High H₂ concentrations tend to favor the formation of nanocrystalline δ-MoC₁₋ₓ films, while a hydrogen-free gas mixture can lead to the formation of coarse-grained γ′-MoC₁₋ₓ. researchgate.net

Single-source precursors, which contain both molybdenum and carbon in the same molecule, have also been investigated for the CVD of MoCₓ films. These precursors can offer better control over the stoichiometry of the deposited film. The deposition temperature for these processes can be significantly lower, sometimes in the range of 400-600°C. mdpi.com The choice of precursor and deposition parameters allows for the synthesis of various molybdenum carbide phases, including the hexagonal β-Mo₂C and the cubic α-MoC₁₋ₓ.

PrecursorsDeposition Temperature (°C)Resulting MoC Phase(s)Key Characteristics
MoCl₅, H₂, C₂H₄~800δ-MoC₁₋ₓ, γ′-MoC₁₋ₓ, Mo₂CPhase composition is highly dependent on H₂ content. researchgate.net
Single-source organometallic precursors400 - 600Amorphous or crystalline MoCₓAllows for lower deposition temperatures. mdpi.com
Mo(CO)₆> 400α-MoC₁₋ₓCan be used in flowable CVD methods. google.com
Table 1: Representative CVD Parameters for Molybdenum Carbide Synthesis.

Molten Salt Synthesis

Molten salt synthesis (MSS) is a facile and effective method for producing crystalline powders of molybdenum carbide at relatively lower temperatures compared to traditional solid-state reactions. In this method, the reactants are dissolved or dispersed in a molten salt, which acts as a solvent, facilitating the reaction and promoting the formation of well-crystallized products with controlled morphology.

A common approach involves the reaction of a molybdenum source, such as ammonium molybdate ((NH₄)₂MoO₄), and a carbon source, like glucose (C₆H₁₂O₆), in a molten mixture of sodium chloride (NaCl) and potassium chloride (KCl). nih.gov The reaction is typically carried out at temperatures around 900°C. The molten salt medium provides a liquid environment that enhances the diffusion of reactants, leading to a more uniform reaction and the formation of Mo₂C nanopowders. The reaction time and temperature can be adjusted to control the particle size and crystallinity of the final product. researchgate.net

Another innovative approach within MSS is the etching of a precursor like Mo₂Ga₂C in a LiCl–KCl molten salt. This method allows for the synthesis of two-dimensional (2D) molybdenum carbide (MXene). rsc.org The molten salt facilitates the selective removal of gallium, resulting in the formation of 2D Mo₂C layers.

Molybdenum PrecursorCarbon PrecursorMolten SaltTemperature (°C)Resulting MoC Product
(NH₄)₂MoO₄C₆H₁₂O₆NaCl + KCl900Mo₂C nanopowders nih.gov
Mo₂Ga₂C-LiCl + KCl-2D Mo₂C (MXene) rsc.org
MoO₃Amorphous C-1000β-Mo₂C with spherical grain morphology researchgate.net
Table 2: Parameters for Molten Salt Synthesis of Molybdenum Carbide.

Solid-State Metathesis Reactions

Solid-state metathesis (SSM) reactions offer a versatile and often rapid route to synthesize a wide range of solid-state materials, including molybdenum carbide. These reactions are typically exothermic and self-propagating, which can lead to the formation of crystalline products in a short amount of time. The general form of a metathesis reaction is AX + BY → AY + BX, where one of the products is the desired material and the other is a salt byproduct that can be easily removed.

For the synthesis of molybdenum carbide, a common approach is the carbothermic reduction of a molybdenum-containing compound in the presence of a reducing agent. For example, molybdenum disulfide (MoS₂) can be reacted with carbon and magnesium (Mg) at elevated temperatures (700-900°C). synsint.com In this reaction, Mg acts as an efficient scavenger for sulfur, forming magnesium sulfide (B99878) (MgS) as a byproduct, while the molybdenum reacts with carbon to form molybdenum carbide. The reaction temperature can influence the grain size of the resulting Mo₂C. synsint.com

Mechanochemical methods, which involve ball milling of the reactants, can also be used to initiate solid-state metathesis reactions at room temperature. The mechanical energy provided by milling can induce the reaction between MoS₂, Mg, and C, leading to the formation of Mo₂C after several hours of milling. synsint.com

ReactantsReaction ConditionsResulting MoC PhaseKey Findings
MoS₂, C, MgHeat treatment at 700-900°C for 1 hourMo₂COptimal temperature for smallest grain size was found to be 800°C. synsint.com
MoS₂, C, MgBall milling for 7 hoursMo₂CReaction is initiated by mechanical activation. synsint.com
Table 3: Examples of Solid-State Metathesis Reactions for Molybdenum Carbide Synthesis.

Electrochemical Synthesis Methods

Electrochemical synthesis in molten salts provides a direct and controllable method for the production of molybdenum carbide powders and coatings. This technique involves the electrochemical reduction of molybdenum and carbon precursors dissolved in a molten electrolyte onto a cathode. By controlling the electrochemical parameters such as potential, current density, and electrolyte composition, the phase and morphology of the MoC product can be tailored.

A suitable electrolyte for this process is an equimolar mixture of sodium chloride (NaCl) and potassium chloride (KCl) at temperatures between 700 and 750°C. ucj.org.ua The precursors for molybdenum and carbon can be various oxygen-containing compounds. For instance, pairs of compounds like barium molybdate (BaMoO₄) and lithium carbonate (Li₂CO₃), or molybdenum dioxide (MoO₂) and carbon dioxide (CO₂) can be used. ucj.org.ua The electrochemical co-deposition of molybdenum and carbon leads to the in-situ formation of molybdenum carbide on the cathode.

The choice of precursors is critical as their reduction potentials should be close to enable simultaneous deposition. The difference in the equilibrium potentials for molybdenum and carbon deposition from suitable precursor pairs is typically less than 0.2 V. ucj.org.ua This method offers a pathway to synthesize MoC at temperatures lower than those required for conventional carbothermic reduction.

Molybdenum PrecursorCarbon PrecursorElectrolyteTemperature (°C)Key Aspect
BaMoO₄, Li₂MoO₄, CaMoO₄, Na₂MoO₄, MoO₂Li₂CO₃, CaCO₃, Na₂CO₃, CO₂NaCl - KCl700 - 750The difference in equilibrium potentials of Mo and C deposition should be minimal. ucj.org.ua
Table 4: Precursors and Conditions for Electrochemical Synthesis of Molybdenum Carbide.

Innovative Catalyst Fabrication via Flame Spray Pyrolysis (FSP)

Flame Spray Pyrolysis (FSP) is a highly versatile and scalable technique for the rapid synthesis of a wide variety of nanomaterials, including complex oxides and supported metal catalysts. In FSP, a liquid precursor solution containing the elements of the desired material is sprayed into a high-temperature flame. The solvent rapidly evaporates, and the precursor undergoes decomposition, nucleation, and particle growth within the flame, resulting in the formation of nanoparticles.

While FSP is well-established for the synthesis of oxide materials, its application for the direct synthesis of molybdenum carbide catalysts is an emerging area of research. The high temperatures and rapid quenching rates inherent to the FSP process could potentially be harnessed to produce metastable and nanostructured carbide phases. The synthesis would likely involve dissolving a suitable organometallic molybdenum precursor and a carbon source in a combustible solvent. The precise control of the flame temperature, precursor feed rate, and oxidant-to-fuel ratio would be critical in controlling the carburization process and preventing the formation of molybdenum oxides.

Although specific examples and detailed parameters for the FSP synthesis of molybdenum carbide are not yet widely reported in the literature, the technique holds significant promise for the one-step production of MoC catalysts with high surface areas and controlled particle sizes. Further research is needed to explore suitable precursor chemistries and optimize the FSP process parameters for the efficient and reproducible fabrication of molybdenum carbide catalysts.

Strategies for Scalable Production

The transition from laboratory-scale synthesis to large-scale industrial production of molybdenum carbide requires the development of efficient, cost-effective, and scalable manufacturing strategies. Several of the aforementioned synthesis methods have the potential for scale-up.

One promising approach for the scalable production of MoC nanoparticles is a continuous flow solution-phase synthesis. nih.govacs.orgosti.gov This method involves the thermolytic decomposition of a molybdenum precursor, such as molybdenum hexacarbonyl (Mo(CO)₆), in a high-boiling-point solvent within a continuous flow millifluidic reactor. nih.govacs.org This technique allows for precise control over reaction conditions, leading to the production of phase-pure α-MoC₁₋ₓ nanoparticles with a narrow size distribution. Continuous flow reactors offer significant advantages over batch processes in terms of reproducibility, process control, and throughput.

Another strategy for large-scale production involves a facile and fast synthesis of β-Mo₂C catalysts by employing a simple solid mixture of ammonium molybdate ((NH₄)₆Mo₇O₂₄·4H₂O) and carbon nanotubes (CNTs) as a precursor. This mixture is subjected to a fast heating rate method without a holding time, which significantly reduces the synthesis duration. This approach has been demonstrated to produce around 100 grams of β-Mo₂C catalyst, highlighting its potential for large-scale manufacturing.

Scalable MethodPrecursorsKey Process FeaturesResulting MoC Product
Continuous Flow Solution-Phase SynthesisMo(CO)₆, surface-stabilizing ligand, high-boiling-point solventMillifluidic reactor, continuous processα-MoC₁₋ₓ nanoparticles nih.govacs.org
Fast Heating Rate Solid-State Synthesis(NH₄)₆Mo₇O₂₄·4H₂O, Carbon Nanotubes (CNTs)Fast heating rate, no holding timeβ-Mo₂C catalysts
Table 5: Strategies for Scalable Production of Molybdenum Carbide.

Catalytic Applications and Mechanistic Investigations of Molybdenum Carbide

Electrocatalysis

Molybdenum carbide (MoC) has emerged as a significant material in the field of electrocatalysis, primarily driven by the need for cost-effective, earth-abundant alternatives to noble metal catalysts like platinum. mdpi.comresearchgate.net Its catalytic promise stems from a unique d-band electronic structure that bears resemblance to that of platinum, enabling it to exhibit "Pt-like" activity for certain electrochemical reactions. mdpi.comresearchgate.net This property makes it a highly attractive candidate for applications in sustainable energy technologies, where efficient electrocatalysts are crucial for driving key reactions.

The electrocatalytic hydrogen evolution reaction (HER), a cornerstone of water splitting for hydrogen production, is a field where molybdenum carbide has garnered extensive attention. mdpi.comresearchgate.net As a potential replacement for expensive platinum-group catalysts, MoC offers good catalytic activity, high chemical stability, and is derived from abundant resources. mdpi.comresearchgate.net The HER performance of different molybdenum carbide phases varies, with β-Mo₂C often cited as one of the most active phases. rsc.orgmdpi.com However, the intrinsic activity of molybdenum carbides is limited by their hydrogen binding energy; for instance, the strong Mo–H bond in Mo₂C facilitates proton adsorption but hinders the subsequent hydrogen desorption step, creating a bottleneck in the catalytic cycle. mdpi.com To overcome these limitations and unlock the full potential of MoC-based catalysts, various activity enhancement strategies have been developed. mdpi.com

Researchers have focused on several key approaches to boost the HER performance of molybdenum carbide. These strategies aim to modify the material's electronic structure, increase the number of active sites, and improve charge transport properties. mdpi.commdpi.com Key methods include doping the MoC lattice with non-metals or other transition metals, forming composites with conductive carbon materials, and creating heterophase structures. mdpi.comresearchgate.net

Introducing non-metal heteroatoms such as nitrogen (N), phosphorus (P), or sulfur (S) into the molybdenum carbide lattice is an effective strategy to tune its electronic properties and enhance HER activity. mdpi.com Doping with these elements can modify the electron density around the molybdenum active sites, optimize the hydrogen adsorption free energy, and create additional active centers. rsc.orgmdpi.com

Nitrogen (N) Doping: Nitrogen is a widely studied dopant that modulates the electronic structure of MoC, leading to a more favorable free energy for both adsorption and desorption of hydrogen species involved in the HER. rsc.org For instance, Mo₂C embedded in nitrogen-doped porous carbon nanosheets (Mo₂C@2D-NPCs) has demonstrated exceptional HER activity in alkaline solutions, achieving a current density of 10 mA cm⁻² at an overpotential of just ~45 mV, a performance level comparable to noble metal catalysts. acs.org This enhancement is attributed to the synergistic effects of nitrogen doping, abundant active sites at the Mo₂C/NPC heterostructures, and the high conductivity of the graphene-like carbon support. acs.org

The table below summarizes the performance of select non-metal doped MoC electrocatalysts.

CatalystElectrolyteOverpotential @ 10 mA cm⁻² (mV)Tafel Slope (mV dec⁻¹)Reference
Mo₂C@2D-NPC1.0 M KOH~4546 acs.org
N@MoPCx-8000.5 M H₂SO₄13455.1 researchgate.net
Mo₂C@PNC-3500.5 M H₂SO₄104Not Specified tue.nl

Doping molybdenum carbide with other transition metals (e.g., iron, cobalt, nickel, chromium) is another powerful method to optimize its electronic structure and catalytic activity. mdpi.com The introduction of a second metal into the MoC lattice can alter the d-band center, modify the Mo-H bond strength, and improve HER kinetics. mdpi.commdpi.com

Theoretical calculations and experimental results have shown that the choice of metal dopant has a significant impact on performance. mdpi.com One study exploring various transition metal dopants found the order of HER activity to be Ni–Mo₂C > Co–Mo₂C > Fe–Mo₂C > Cr–Mo₂C. mdpi.com

Cobalt (Co) Doping: Cobalt doping has been shown to increase the electron density around the Fermi level of Mo₂C. researchgate.net This electronic modification reduces the strength of the Mo-H bond, facilitating more rapid HER kinetics and leading to remarkably improved activity compared to undoped MoC. researchgate.net A composite of nitrogen-doped carbon encapsulating cobalt and molybdenum carbide nanoparticles (Co₄Mo₂@NC) required a low overpotential of approximately 0.218 V to achieve a current density of 10 mA cm⁻² for HER. rsc.org

Iron (Fe) Doping: Iron-doped molybdenum carbide (Mo₂₋ₓFeₓC) has also been synthesized and tested as a robust HER catalyst. acs.orgepa.gov The incorporation of iron into the MoC lattice enhances its catalytic activity, demonstrating the versatility of this doping strategy. acs.orgepa.gov

Nickel (Ni) Doping: Nickel is highlighted as a particularly effective dopant for enhancing the HER activity of molybdenum carbide. mdpi.com

The table below presents a comparison of HER performance for Mo₂C doped with various transition metals in an acidic medium.

CatalystOnset Overpotential (η_onset) (mV)Overpotential @ 10 mA cm⁻² (mV)Tafel Slope (b) (mV dec⁻¹)Exchange Current Density (j₀) (mA cm⁻²)
β-Mo₂C150225700.010
2% Fe-Mo₂C145218690.011
2% Co-Mo₂C115185600.032
2% Ni-Mo₂C110175580.041
2% Cu-Mo₂C125196620.024
2% Ag-Mo₂C135205650.018
2% Pt-Mo₂C55115450.125
(Data sourced from a study on various metal-doped molybdenum carbide catalysts in 0.5 M H₂SO₄) researchgate.net

One of the challenges limiting the performance of molybdenum carbide is its relatively poor electrical conductivity compared to metals. mdpi.commdpi.com To address this, MoC is often combined with highly conductive carbon materials. mdpi.com These composites not only improve charge transport but also help to disperse the MoC nanoparticles, preventing agglomeration and exposing more active sites. mdpi.com

Graphene and Graphene Nanoribbons (GNRs): Composites of Mo₂C nanoparticles anchored on GNRs have been shown to be effective HER electrocatalysts across acidic, basic, and neutral conditions. acs.org The GNRs provide a fast pathway for electron transport and a large surface area for electrolyte impregnation and catalyst growth. acs.org

Carbon Nanotubes (CNTs): Supporting MoC on CNTs is another effective approach. mdpi.com Uniformly anchoring N-doped molybdenum carbide nanocrystals onto the surface of amino-functionalized CNTs can depress nanoparticle agglomeration while strengthening electron migration. mdpi.com An optimized catalyst of this type exhibited a low overpotential of 136 mV at 10 mA/cm² in 0.5 M H₂SO₄. mdpi.com

Porous Carbon: Embedding MoC within a porous carbon matrix is beneficial for creating a high surface area and facilitating mass diffusion. acs.orgku.ac.aersc.org Mo₂C nanocrystals synthesized within a mesoporous graphitic carbon nitride template resulted in a nanocomposite with high surface area (308 m² g⁻¹) and an onset potential of -100 mV vs. RHE in acidic media. rsc.org

The table below highlights the performance of MoC-carbon composite catalysts.

CatalystElectrolyteOverpotential @ 10 mA cm⁻² (mV)Tafel Slope (mV dec⁻¹)Reference
Mo₂C/GNR0.5 M H₂SO₄13259 acs.org
Mo₂C/GNR1.0 M KOH14868 acs.org
250-800-2h (Mo₂C/CNT)0.5 M H₂SO₄13649.9 mdpi.com
Mo₂C@C (from C₃N₄ template)0.1 M HClO₄~20062 rsc.org

Among the different crystalline forms of molybdenum carbide, various phases exhibit distinct properties regarding hydrogen adsorption and desorption. mdpi.com For example, Mo₂C has a strong affinity for adsorbing protons, but this strong bond hinders the release of hydrogen gas. mdpi.com Conversely, the MoC phase has a weaker hydrogen bond. Heterophase engineering, which involves creating structures that combine two or more phases of molybdenum carbide (e.g., MoC and Mo₂C), is a sophisticated strategy to balance these properties. mdpi.com

Similarly, heterostructures of molybdenum carbide and molybdenum oxide (MoO₂) have been developed. A MoO₂/Mo₂C@C catalyst required an overpotential of 143 mV to reach 10 mA cm⁻² in an alkaline solution. nih.gov Mechanochemical synthesis via ball milling has also been used to produce MoC/Mo₂C heterophases that exhibit excellent HER activity and durability across all pH conditions, outperforming catalysts composed of either MoC or Mo₂C alone. acs.org

The table below shows the HER performance of some heterophase MoC catalysts.

CatalystElectrolyteOverpotential @ 10 mA cm⁻² (mV)Reference
MoC-Mo₂C heterojunction0.5 M H₂SO₄114 mdpi.com
MoC-Mo₂C heterojunction1.0 M KOH98.2 mdpi.com
MoO₂/Mo₂C@C21.0 M KOH143 nih.gov
MoC/Mo₂C (II) (ball-milled)1.0 M KOH112 acs.org
MoC/Mo₂C (II) (ball-milled)0.5 M H₂SO₄185 acs.org

Hydrogen Evolution Reaction (HER)

Activity Enhancement Strategies
Defect Engineering (e.g., Carbon Vacancies)

Defect engineering, particularly the introduction of vacancies, has emerged as a powerful strategy to modulate the electronic structure and enhance the catalytic performance of molybdenum carbide (MoC) materials. Vacancies can alter the coordination environment of active sites, influence adsorption energies of reaction intermediates, and create new catalytically active centers.

Molybdenum vacancies in MoC have been shown to modulate the hydrogen binding energy, a critical parameter for efficient hydrogen evolution. Theoretical and experimental studies have demonstrated that the formation of molybdenum vacancies can effectively promote water adsorption and hydrogen desorption, leading to improved reaction kinetics for the hydrogen evolution reaction (HER). For instance, MoC with Mo vacancies has exhibited significantly lower overpotentials for HER compared to its defect-free counterpart.

Carbon vacancies also play a crucial role in tailoring the catalytic properties of MoC. These vacancies can be intentionally created through various synthesis techniques. The presence of carbon vacancies can influence the local electronic density of surrounding Mo atoms, thereby optimizing the adsorption-desorption behavior of key intermediates in catalytic reactions.

Beyond vacancies, other defects such as doping with metal or non-metal atoms, as well as the formation of grain boundaries and dislocations, are also employed to engineer the catalytic activity of molybdenum-based materials. These defects introduce a higher degree of structural and electronic complexity, which can be leveraged to design highly active and stable catalysts.

Table 1: Impact of Defect Engineering on Molybdenum Carbide Catalytic Performance

Defect Type Effect on Catalytic Activity Reference Research Finding
Molybdenum Vacancies Modulates hydrogen binding energy, stabilizes structure, and accelerates mass/charge transfer. Promoted water adsorption and H₂ desorption, leading to excellent HER reaction dynamics. researchgate.net
Carbon Vacancies Can be intentionally created to influence the local electronic density of Mo atoms. The degree of defects in carbon material can be characterized by the ID/IG ratio in Raman spectroscopy. mdpi.com
Surface Modification and Active Site Optimization

Surface modification and the optimization of active sites are critical for maximizing the catalytic efficiency of molybdenum carbide. Various strategies have been developed to tailor the surface properties of MoC to enhance its performance in a range of catalytic applications. These approaches aim to increase the number of active sites, improve their intrinsic activity, and facilitate the transport of reactants and products.

Nanoengineering is a key approach to expose more active sites. By synthesizing MoC with controlled morphologies, such as nanoparticles, nanowires, and nanosheets, the surface area-to-volume ratio can be significantly increased. This provides a greater number of accessible catalytic sites for the reaction to occur.

Heteroatom doping is another effective surface modification technique. Introducing other elements into the MoC lattice can alter its electronic structure and surface chemistry. For example, doping with nitrogen has been shown to modulate the electronic properties of catalytically active sites, leading to a lower free energy of adsorption and desorption for hydrogen species involved in the HER. rsc.org This results in improved catalytic activity.

Furthermore, the formation of interfaces between MoC and other materials, such as metals or metal oxides, can create unique active sites with enhanced catalytic properties. The synergistic effects at these interfaces can lead to improved performance that surpasses that of the individual components. For instance, the interface between platinum and MoC has been identified as a crucial factor in enhancing catalytic performance for the water-gas shift reaction.

The controlled oxidation of the MoC surface is another method of modification. While bulk oxidation can be detrimental, a partially oxidized surface can possess both metallic-like sites for hydrogen adsorption and Brønsted-acidic hydroxyl sites, which can participate in catalytic cycles. rsc.org However, excessive oxidation can lead to a loss of carbon and the formation of less active surface oxides. rsc.org

Bifunctional Catalysts for Full Water Splitting

The bifunctional nature of MoC stems from its unique electronic structure, which exhibits Pt-like characteristics, making it active for the HER. mdpi.comresearchgate.net Additionally, through strategic design and modification, its activity for the OER can be significantly enhanced. Researchers have developed various MoC-based materials that demonstrate remarkable bifunctional performance.

For example, composites of MoC with other transition metals or their compounds have shown excellent activity for both HER and OER. The synergistic effects between MoC and the secondary component can optimize the adsorption energies of intermediates for both reactions. One such example is a catalyst composed of Co and Mo₂C supported on carbon, which exhibited low overpotentials for both HER and OER in alkaline media. researchgate.net

Mechanistic Pathways of Hydrogen Evolution

The hydrogen evolution reaction (HER) on the surface of molybdenum carbide catalysts proceeds through a series of elementary steps involving the adsorption and subsequent combination of hydrogen intermediates. The specific mechanistic pathway is dependent on the catalyst's surface properties and the reaction conditions, such as the pH of the electrolyte.

The HER in acidic media typically follows these steps:

Volmer step: A proton from the electrolyte combines with an electron from the catalyst to form an adsorbed hydrogen atom (H_ads). H⁺ + e⁻ → H_ads

Heyrovsky step: An adsorbed hydrogen atom reacts with another proton and an electron to form a hydrogen molecule (H₂). H_ads + H⁺ + e⁻ → H₂

Tafel step: Two adsorbed hydrogen atoms combine to form a hydrogen molecule. H_ads + H_ads → H₂

Volmer-Heyrovsky Mechanisms

For many molybdenum carbide catalysts, the HER is believed to proceed via the Volmer-Heyrovsky mechanism. This pathway involves the initial adsorption of a hydrogen atom (Volmer step) followed by the electrochemical desorption of a hydrogen molecule (Heyrovsky step). The Tafel slope for a reaction limited by the Heyrovsky step is typically around 40-120 mV dec⁻¹.

The efficiency of the Volmer-Heyrovsky mechanism is highly dependent on the binding energy of hydrogen to the catalyst surface. An optimal catalyst will have a hydrogen binding energy that is not too strong to inhibit the Heyrovsky step, yet not too weak to limit the initial Volmer step. The Pt-like electronic structure of MoC contributes to its favorable hydrogen adsorption characteristics.

Hydrogen Adsorption and Desorption Dynamics

The dynamics of hydrogen adsorption and desorption are central to the catalytic activity of molybdenum carbide for the HER. mdpi.com An ideal HER catalyst exhibits a balanced adsorption and desorption of hydrogen intermediates. mdpi.com

Different phases of molybdenum carbide can exhibit varying hydrogen adsorption properties. For example, β-Mo₂C has a strong adsorption capacity for protons, which facilitates the Volmer step. However, this strong Mo-H bond can hinder the subsequent release of hydrogen, potentially slowing down the Heyrovsky or Tafel step. mdpi.com

Carbon Dioxide Reduction Reaction (CO₂RR)

Molybdenum carbide has emerged as a promising catalyst for the electrochemical reduction of carbon dioxide (CO₂RR), a process that converts CO₂ into valuable fuels and chemical feedstocks. researchgate.net The catalytic activity of MoC in CO₂RR is attributed to its ability to bind and activate the stable CO₂ molecule.

Research has shown that MoC can catalyze the conversion of CO₂ into various products, including methane (B114726) (CH₄), carbon monoxide (CO), and formic acid. The selectivity towards a particular product is highly dependent on the specific phase of the molybdenum carbide, its surface structure, and the reaction conditions.

For instance, ultrathin carbon-deficient molybdenum carbide (MoC₀.₆₆) has demonstrated remarkable catalytic activity for the hydrogenation of CO₂ to methane. researchgate.net In this system, the release of hydroxyl species (*OH) was identified as the rate-limiting step. researchgate.net The C/Mo ratio in MoC nanoparticles has a significant effect on the product distribution during CO₂ hydrogenation. acs.org Carbon-rich MoC nanoparticles have been shown to be effective for the conversion of CO₂ to CO and methanol (B129727). acs.org

Theoretical studies using Density Functional Theory (DFT) have provided insights into the reaction mechanisms of CO₂RR on MoC surfaces. These studies suggest that adsorbed CO₂ can be activated and combine with surface hydrogen to form intermediates that lead to the final products. The unique interaction between intermediates and the catalyst surface can lead to different reaction pathways and product selectivities compared to traditional metal catalysts.

Table 3: Products of Carbon Dioxide Reduction Reaction (CO₂RR) using Molybdenum Carbide Catalysts

Molybdenum Carbide Phase/System Primary Product(s) Key Research Finding
Ultrathin carbon-deficient MoC₀.₆₆ Methane (CH₄) The release of *OH species is the rate-limiting step. researchgate.net
C-rich MoC₁.₁/Au(111) Carbon Monoxide (CO), Methanol The C/Mo ratio has a tremendous effect on surface reactivity and product distribution. acs.org
Ti₂CTₓ and Mo₂CTₓ MXenes Formic Acid The surface termination groups (Tₓ) play a critical role in the catalytic activity. a-star.edu.sg
Reverse Water-Gas Shift (RWGS) Reaction

The reverse water-gas shift (RWGS) reaction, which converts carbon dioxide (CO₂) and hydrogen (H₂) into carbon monoxide (CO) and water (H₂O), is a critical step in producing valuable chemicals and fuels from CO₂. Molybdenum carbide (MoC) has emerged as a promising, cost-effective catalyst for this reaction, exhibiting high activity and selectivity.

Different phases of molybdenum carbide display distinct catalytic behaviors in the RWGS reaction. Nanocrystalline cubic α-Mo₂C has been reported to offer 100% selectivity for CO₂ reduction to CO at temperatures ranging from 300°C to 600°C. osti.govnorthwestern.edu This catalyst also demonstrates exceptional stability, maintaining its initial activity and full CO selectivity for over 500 hours under demanding reaction conditions. osti.gov The high performance is attributed to its crystallographic phase purity and weak interactions with the CO product. osti.gov

Supported molybdenum carbide catalysts also show excellent performance. For instance, MoₓC supported on silica (B1680970) (SiO₂), alumina (Al₂O₃), and titania (TiO₂) are all active in the RWGS reaction. mdpi.com A MoₓC/SiO₂ catalyst, containing a mix of hexagonal Mo₂C and cubic MoC phases, achieved a CO₂ conversion of 27.5% and a CO selectivity of 98.5% at 673 K. mdpi.com Similarly, β-Mo₂C nanoparticles supported on silica have demonstrated high mass activity for CO₂ conversion. sciopen.com The selectivity of MoC catalysts can be exceptionally high, with several studies reporting 100% selectivity towards CO, effectively suppressing the competing methanation reaction. osti.goveurekalert.org

Table 1: Catalytic Performance of Various Molybdenum Carbide Catalysts in the RWGS Reaction

Catalyst Support Temperature (°C) CO₂ Conversion (%) CO Selectivity (%) Reference
α-Mo₂C None 300-600 Near-equilibrium 100 osti.gov
MoₓC SiO₂ 400 27.5 98.5 mdpi.com
β-Mo₂C None 450 58 62 rsc.org
Ir-modified MoO₃ (forms MoOₓCᵧ) None 600 - 100 eurekalert.org
β-Mo₂C SiO₂ 400 - >95 sciopen.com

Traditional synthesis of molybdenum carbide often involves complex and energy-intensive processes. eurekalert.org An alternative approach is reaction-induced carburization, where a precursor, such as molybdenum oxide (MoO₃), is transformed into the active carbide phase under the RWGS reaction conditions. This in-situ formation can create highly active and stable catalysts.

Researchers have developed an iridium-modified MoO₃ catalyst that, due to its metastable nature, undergoes facile carburization during the RWGS reaction. eurekalert.org This process leads to the formation of oxidation-resistant molybdenum oxycarbide (MoOₓCᵧ) active sites. eurekalert.org These in-situ generated catalysts have shown excellent activity and remarkable stability, with no significant deactivation observed during a 2,000-hour test. eurekalert.org The key to their stability is the dynamic equilibrium maintained by the unsaturated MoOₓCᵧ species on the surface in the combined reduction, carburization, and oxidation atmosphere of the reaction. eurekalert.org

The mechanism of the RWGS reaction on molybdenum carbide surfaces is complex and can proceed through several pathways. The two primary mechanisms considered are the redox (or direct dissociation) pathway and the associative pathway.

Redox Pathway: In this mechanism, CO₂ directly dissociates on the catalyst surface into adsorbed CO* and O. rsc.orgrsc.org The surface oxygen (O) is then removed by hydrogen to form water. Density functional theory (DFT) studies on γ-MoC(100) surfaces suggest that this direct dissociation of CO₂ is the dominant pathway. rsc.orgrsc.org The energy barrier for CO₂ dissociation into CO* and O* is moderate (0.83 eV), while the subsequent hydrogenation of O* to OH* has a significantly higher barrier. rsc.orgrsc.org

Associative Pathway: This pathway involves the formation of intermediate species through the reaction of adsorbed CO₂ with surface hydrogen. Intermediates such as formates (HCOO) or carboxyls (COOH) are formed, which then decompose to produce CO and water. researchgate.netuu.nl Operando DRIFTS experiments on MoₓC/Al₂O₃ systems have observed the formation of formate species, indicating that this pathway plays a key role in CO formation. uu.nl

H₂-aided Redox Mechanism: Mechanistic studies and DFT calculations have provided evidence for an H₂-aided redox mechanism on cubic α-Mo₂C catalysts. osti.gov

Carbon Cycle Pathway: A novel carbon cycle pathway has been proposed that is more thermodynamically favorable than the traditional redox pathway. eurekalert.org This mechanism enhances CO₂ conversion by promoting H₂ dissociation through a *COH intermediate species, acting as a supplement to the redox mechanism. eurekalert.org

Molybdenum oxycarbide (MoOₓCᵧ) species are frequently identified as crucial active intermediates in the RWGS reaction over molybdenum carbide catalysts. eurekalert.orgrsc.orgnih.gov These species can form either through the passivation of the carbide material or in-situ during the reaction in the presence of oxygen-containing molecules like CO₂ and H₂O. researchgate.net

Near-ambient pressure X-ray photoelectron spectroscopy (NAPXPS) studies have indicated that oxycarbide species act as active intermediates for the RWGS reaction. rsc.org DFT calculations have also highlighted the essential role of the oxycarbide, suggesting that it enhances the reaction rate. mdpi.comnih.gov The presence of oxygen on the C-terminated Mo₂C surface leads to the formation of a Mo oxycarbide that is more active than the pure carbide surface. nih.gov The crucial active sites in the RWGS reaction have been identified as unsaturated MoOₓCᵧ species on the surface of Mo carbides, which can prevent deactivation by maintaining a dynamic equilibrium under reaction conditions. eurekalert.org

CO₂ Hydrogenation to Other Products

While highly selective for CO production via the RWGS reaction, molybdenum carbide can also catalyze the hydrogenation of CO₂ to other valuable products, such as methanol and hydrocarbons. The product selectivity is highly dependent on the catalyst formulation and reaction conditions.

Unpromoted Mo₂C tends to produce methane and higher alkanes. bohrium.com However, the addition of other metals can steer the selectivity towards specific products. For instance, the addition of copper (Cu) or palladium (Pd) to Mo₂C enhances the production of methanol, whereas cobalt (Co) and iron (Fe) promote the formation of C₂+ hydrocarbons. researchgate.net A Cu/Mo₂C catalyst was found to be 3.75 times more active than unpromoted Mo₂C at 160°C, with methanol being the predominant product. bohrium.com

Two-dimensional (2D) Mo₂C, derived from the MXene family, has also been investigated for CO₂ hydrogenation. ethz.ch The product selectivity of this material—which includes CO, methane, C₂–C₅ alkanes, methanol, and dimethyl ether—is controlled by the surface termination groups, which can be tuned by H₂ pretreatment conditions. ethz.ch Supported Mo₂C catalysts have also been evaluated, with Mo₂C/MCM-41 showing high selectivity to methane (70–95%) at 220°C and 30 bar. frontiersin.org

Table 2: Product Selectivity in CO₂ Hydrogenation over Modified Molybdenum Carbide Catalysts

Catalyst Reaction Temperature (°C) Major Product(s) Minor Product(s) Reference
Mo₂C 135 Methanol - researchgate.net
Mo₂C 200 Methanol, Ethanol, C₂+ Hydrocarbons - researchgate.net
Cu/Mo₂C 160-200 Methanol - bohrium.com
Co/Mo₂C 200 C₂+ Hydrocarbons Methanol researchgate.net
Fe/Mo₂C 200 C₂+ Hydrocarbons Methanol researchgate.net
2D-Mo₂C 230 CO, Methane, Methanol - ethz.ch
Mo₂C/MCM-41 220 Methane (70-95%) CO, Methanol frontiersin.org

Nitrogen Reduction Reaction (NRR) to Ammonia (B1221849)

The electrochemical nitrogen reduction reaction (NRR) offers a sustainable alternative to the energy-intensive Haber-Bosch process for ammonia (NH₃) synthesis. Molybdenum carbide has been explored as a potential electrocatalyst for NRR due to its unique electronic properties, which are thought to activate the strong N≡N bond. cityu.edu.hk

Mo₂C prepared from Mo/Zn-doped zeolitic imidazolate frameworks (ZIFs) has been shown to be an efficient NRR electrocatalyst. In a 0.10 M Na₂SO₄ electrolyte, this catalyst achieved a maximum NH₃ yield rate of 70.60 μmol h⁻¹ gcat⁻¹ and a Faradaic efficiency of 12.3% at –0.20 V vs. RHE. cityu.edu.hk DFT studies have suggested that nitrogen reduction on cubic MoC(111) can proceed via an associative mechanism at small negative potentials.

However, the field of electrochemical NRR is challenged by issues of contamination from extraneous ammonia and nitrogen oxides (NOₓ), which can lead to false positives. bohrium.comnih.gov Recent critical assessments implementing strict experimental protocols have questioned the NRR activity of some Mo-carbides. nih.gov These studies found that the detected ammonia levels were close to the background contamination level and likely originated from impurities rather than the electrochemical reduction of dinitrogen. nih.gov This highlights the ongoing need for rigorous testing and control experiments to definitively establish the viability of molybdenum carbide as a practical NRR catalyst.

Thermocatalysis

Molybdenum carbide has demonstrated significant potential as a catalyst in thermocatalytic applications, particularly for hydrodesulfurization (HDS). scielo.org.co HDS is a vital industrial process for removing sulfur from petroleum products to meet environmental regulations and prevent catalyst poisoning in downstream processes. Mo₂C catalysts are noted for their high sulfur tolerance and stability compared to noble metal catalysts. scielo.org.co

Studies have shown that β-Mo₂C possesses a higher activity for the HDS of thiophene than the conventional molybdenum disulfide (MoS₂) catalyst. scielo.org.co In hydrotreating experiments on a surrogate for slurry oil, Mo₂C nanoparticles exhibited much better activity than MoS₂, removing 95% of the dibenzothiophene. scielo.org.co The active phase of the MoC catalyst in HDS reactions is a subject of ongoing research. It is suggested that the catalytic activity may arise from a surface oxycarbide phase that becomes sulfided during the reaction to form a carbo-sulfide species. This suggests that the formation of these carbo-sulfated species, an "intimate" mixture of surface sulfides and carbide, is involved in the catalytic activity.

Table 2: Performance of Molybdenum Carbide Catalysts in Hydrodesulfurization (HDS)

Catalyst Feed Component Sulfur Removal Efficiency Key Finding
β-Mo₂C Thiophene Higher activity than MoS₂ Potential to replace conventional HDS catalysts. scielo.org.co
Mo₂C nanoparticles Dibenzothiophene 95% Significantly better activity than MoS₂ nanoparticles. scielo.org.co

Methane Dehydrogenation and Carbon-Carbon Coupling

Molybdenum carbide (MoC) has emerged as a significant catalyst for the non-oxidative conversion of methane, a process central to valorizing natural gas. This process involves the activation of the highly stable C-H bond in methane, followed by the coupling of hydrocarbon fragments to form higher-value products like ethylene (B1197577) and aromatic compounds. The active sites for these C-H activation and C-C coupling reactions are known to be molybdenum carbide species, which are typically formed during an initial induction period of the reaction, a process known as carburization.

Methane Dehydroaromatization (MDA)

Methane dehydroaromatization (MDA) is a key process for the direct conversion of methane into aromatics, such as benzene (B151609), and hydrogen, without the involvement of an oxidizing agent. Molybdenum-modified zeolites, particularly Mo/ZSM-5, are benchmark catalysts for this reaction. kaust.edu.sa The active species in these catalysts are not the initially impregnated molybdenum oxides but rather molybdenum carbide phases that are formed in situ under reaction conditions. kaust.edu.sadaneshyari.com

Research has shown that confining these active MoCₓ species within the zeolite structure can significantly enhance catalytic performance, leading to sustained initial activity and a prolonged catalyst lifetime. kaust.edu.sa

Reactivity of Mo-Carbide Clusters (e.g., Mo₄C₂, Mo₂C₆)

The specific structure of the molybdenum carbide clusters plays a critical role in their catalytic reactivity. Density functional theory (DFT) calculations have been employed to investigate the dehydrogenation of methane and subsequent C-C coupling on different molybdenum carbide clusters, such as Mo₄C₂ and Mo₂C₆, to understand the MDA process at a molecular level. researchgate.netacs.org

Studies comparing these two clusters revealed distinct differences in their reactivity for key elementary steps. For the first methane dehydrogenation, the activation energies were found to be similar for both neutral Mo₄C₂ and Mo₂C₆ clusters. However, the second methane dehydrogenation presented a significantly higher energy barrier on the Mo₂C₆ cluster. researchgate.netacs.org

Conversely, the crucial C-C coupling step, specifically the coupling of two methyl (CH₃) species, was found to be more favorable on the Mo₂C₆ cluster, exhibiting a lower activation barrier compared to the Mo₄C₂ cluster. researchgate.netacs.org This suggests that Mo₂C₆ sites located near the Brønsted acid sites of the zeolite are likely more active for the coupling of CH₃ species, a critical step in forming higher hydrocarbons. researchgate.net Furthermore, investigations into metastable isomers of Mo₂C₆ nanoclusters have shown they can exhibit significantly lower C-H bond activation barriers—potentially half that of the most stable isomer—due to unique orbital overlaps with the reactant molecules. researchgate.net

Comparison of Activation Energies for Key Steps in Methane Dehydrogenation on Mo-Carbide Clusters
Reaction StepMo₄C₂ ClusterMo₂C₆ ClusterNote
First Methane DehydrogenationSimilar to Mo₂C₆Similar to Mo₄C₂Applies to neutral clusters. researchgate.netacs.org
Second Methane DehydrogenationLower BarrierSignificantly Higher BarrierFor both neutral and +1 charged clusters. researchgate.netacs.org
CH₃-CH₃ CouplingHigher BarrierLower BarrierFacilitates C-C bond formation. researchgate.netacs.org
Influence of Catalyst Reduction Procedures and Anchoring

The catalytic activity of molybdenum carbide clusters is profoundly influenced by their electronic state, which can be tuned by catalyst reduction procedures and the interaction with the support material (anchoring). researchgate.netacs.org The degree of reduction of the Mo clusters, represented by their positive charge in theoretical models, has opposing effects on the dehydrogenation and coupling steps of the MDA reaction.

DFT calculations have demonstrated that more reduced clusters (those with a lesser positive charge) generally exhibit lower activation energies for methane dehydrogenation steps. researchgate.netacs.org This indicates that a higher degree of reduction facilitates the breaking of C-H bonds. In contrast, the subsequent coupling reactions, such as the formation of C-C and H-H bonds, are favored on less reduced clusters (those with a higher positive charge). researchgate.netacs.org The activation energies for these coupling steps were observed to be lower on clusters with a higher positive charge. researchgate.netacs.org

Water Gas Shift (WGS) Reaction

Molybdenum carbide has demonstrated significant catalytic activity for the water-gas shift (WGS) reaction (CO + H₂O ↔ CO₂ + H₂) and its reverse, the reverse water-gas shift (RWGS) reaction (CO₂ + H₂ ↔ CO + H₂O). The RWGS reaction is particularly important for CO₂ utilization, as it converts stable CO₂ into more reactive CO, a key building block for synthetic fuels. rsc.orgmdpi.com

Different crystalline phases of molybdenum carbide exhibit distinct catalytic behaviors. rsc.org For instance, a systematic study of the RWGS reaction on the γ-MoC(100) surface using DFT found that the redox mechanism, involving the direct dissociation of CO₂, is the dominant pathway. rsc.org However, the desorption of the CO product was identified as a significant challenge due to a high energy barrier. rsc.org

The choice of support material also influences the crystalline phase and, consequently, the catalytic performance. mdpi.com Studies on supported MoₓC catalysts have shown that:

MoₓC/Al₂O₃ tends to form hexagonal Mo₂C nanoparticles.

MoₓC/TiO₂ primarily yields cubic MoC nanoparticles.

MoₓC/SiO₂ results in a mixture of both hexagonal Mo₂C and cubic MoC phases. mdpi.com

Among these, the MoₓC/SiO₂ catalyst demonstrated the best performance for CO production in the RWGS reaction. mdpi.com Furthermore, the formation of molybdenum oxycarbide at the catalyst surface has been proposed as a key intermediate that enhances the rate of the WGS reaction. researchgate.net

Photocatalysis

Molybdenum carbide (MoₓC) is gaining significant attention as a promising non-noble material for photocatalysis. nih.govresearchgate.net Its appeal stems from a combination of favorable properties including high stability, adjustable band gap, multiple valence states, and excellent catalytic activity, which is sometimes compared to that of platinum-group metals. nih.govacs.org As a cocatalyst, molybdenum carbide can effectively promote photocatalytic efficiency for applications such as hydrogen production and CO₂ reduction. researchgate.net

Strategies for Enhancing Photocatalytic Performance

To unlock the full potential of molybdenum carbide-based materials in photocatalysis, various modification strategies have been developed. nih.govacs.org These strategies aim to improve charge separation, increase the number of active sites, and enhance light absorption. Key approaches include:

Doping Engineering: Introducing heteroatoms into the MoC lattice can alter its electronic band structure, improving charge carrier mobility and separation.

Vacancy Engineering: Creating defects or vacancies in the crystal structure can serve as active sites for trapping charge carriers, thereby promoting photocatalytic reactions.

Morphology and Structure Engineering: Controlling the shape and size of MoC particles can increase the specific surface area and expose more active facets. For example, one-dimensional structures like nanofibers can provide direct pathways for charge transfer and expose more active sites.

Establishing Composite Catalysts: Forming heterojunctions between molybdenum carbide and other materials (like semiconductors) is a highly effective strategy. nih.govacs.org For instance, in MoₓC/g-C₃N₄ nanocomposites, the presence of MoC-Mo₂C heterojunctions can significantly enhance photoelectrochemical properties. acs.org These junctions facilitate efficient separation and transfer of photogenerated electrons from the semiconductor to the MoC cocatalyst, where reactions like hydrogen evolution take place. acs.org

Strategies for Enhancing Photocatalytic Performance of Molybdenum Carbide
StrategyMechanism of EnhancementExample/Effect
Doping EngineeringModifies electronic band structure, improves charge mobility.Introduction of heteroatoms to tune catalytic activity. nih.govacs.org
Vacancy EngineeringCreates active sites for charge carrier trapping, promoting reactions.Increases the number of reactive sites on the catalyst surface. nih.govacs.org
Morphology EngineeringIncreases specific surface area and exposes more active sites.Synthesis of nanofibers to facilitate charge transfer.
Composite Catalysts (Heterojunctions)Improves charge separation and transfer between materials.MoₓC/g-C₃N₄ composites show reduced charge recombination and enhanced H₂ production. acs.org

Band Structure Engineering for Photoactivity

The electronic band structure of a semiconductor is a critical factor in determining its photocatalytic efficiency. For molybdenum carbide (MoC), which possesses a metallic nature, strategic engineering of its band structure is essential to induce and enhance photoactivity. This involves modulating its electronic properties to facilitate efficient charge carrier separation and migration, which are fundamental processes in photocatalysis. Various strategies have been developed to tailor the band structure of MoC, thereby improving its performance in photocatalytic applications such as hydrogen evolution. These methods primarily include doping with other elements and forming heterojunctions with other semiconductor materials.

Key approaches to engineering the band structure of molybdenum carbide for enhanced photoactivity include the introduction of dopants and the creation of heterostructures. Doping involves incorporating foreign atoms into the MoC lattice, which can alter its electronic properties and create active sites for catalysis. The formation of heterojunctions with other materials, such as cadmium sulfide (B99878) (CdS) or other transition metal carbides, creates interfaces that promote the separation of photogenerated electron-hole pairs, a crucial step in enhancing photocatalytic efficiency.

Recent research has demonstrated the effectiveness of these strategies. For instance, the creation of heterostructures like Mo₂C/VC has been shown to significantly boost the hydrogen evolution reaction (HER) compared to the individual components. Theoretical calculations have revealed that the interface between Mo₂C and vanadium carbide (VC) optimizes the hydrogen binding energy, a key factor in catalytic activity. In another example, a novel CdS/MoO₂@Mo₂C photocatalyst exhibited an ultrahigh visible-light photocatalytic H₂ production activity, significantly outperforming CdS/Mo₂C. This enhancement is attributed to the role of molybdenum dioxide (MoO₂) as an electron-transport bridge, which accelerates the transfer of photoinduced electrons.

Furthermore, doping MoC with transition metals like nickel has been explored to enhance its photocatalytic capabilities. The incorporation of nickel can modify the electronic structure of molybdenum carbide, leading to improved catalytic performance in reactions like the decomposition of organic dyes. These findings underscore the importance of band structure engineering in unlocking the photocatalytic potential of molybdenum carbide.

The following table summarizes the impact of various band structure engineering strategies on the photocatalytic performance of molybdenum carbide-based materials, with a focus on hydrogen evolution.

MaterialEngineering StrategyBand Gap (eV)Photocatalytic Activity (H₂ Evolution Rate)Reference CompoundReference Compound Activity
Ni-Mo₂CNickel Doping2.0292.8% degradation of Maxilon Blue GRL 300 dyeMo₂C90.5% degradation
CdS/MoO₂@Mo₂CHeterojunctionNot specified22,672 µmol/(g·h)Pure CdS1,923 µmol/(g·h)
Mo₂C/VC@CHeterojunctionNot specifiedOverpotential of 122 mV at 10 mA cm⁻²Mo₂C@COverpotential of 220 mV at 10 mA cm⁻²

Table 1: Impact of Band Structure Engineering on the Photocatalytic Performance of Molybdenum Carbide-Based Materials

Advanced Characterization for Mechanistic Elucidation in Molybdenum Carbide Research

Spectroscopic Techniques

Spectroscopic methods are indispensable for probing the electronic states, surface composition, and molecular interactions of molybdenum carbide materials.

In-situ X-ray Photoelectron Spectroscopy (XPS) is a powerful surface-sensitive technique used to determine the elemental composition and chemical states of a material's surface. ceric-eric.eu By irradiating a sample with X-rays, it causes the emission of photoelectrons, whose kinetic energy is characteristic of the element and its oxidation state. ceric-eric.euresearchgate.net For molybdenum carbide research, in-situ XPS is particularly valuable for monitoring changes in the catalyst's surface chemistry under controlled heating or reactive environments, bridging the gap between ultra-high vacuum (UHV) conditions and real-world applications.

Research findings from in-situ XPS studies on molybdenum-based materials reveal dynamic changes in surface oxidation states. For instance, during the thermal reduction of molybdenum trioxide (MoO₃), a common precursor for MoC, XPS can track the evolution from Mo(VI) to Mo(IV) oxides. osti.gov This process is critical as intermediate oxide phases can influence the final carbide structure. osti.gov In studies of Mo₂C, high-resolution XPS scans of the Mo 3d and C 1s regions are used to identify the characteristic binding energies associated with the carbide and distinguish them from adventitious carbon or surface oxides. researchgate.net The ability to observe these changes as they happen provides critical insights into catalyst activation and deactivation mechanisms.

Table 1: Representative Binding Energies in XPS Analysis of Molybdenum Carbide.
Spectral RegionBinding Energy (eV)AssignmentReference
Mo 3d232.0Mo 3d of Mo₂C researchgate.net
Mo 3d232.8, 235.6, 236.2Oxidized Molybdenum Species researchgate.net
C 1s284.4C-Mo bond in Mo₂C researchgate.net
C 1s284.8C=C (graphitic carbon) researchgate.net

Near-Ambient Pressure X-ray Photoelectron Spectroscopy (NAP-XPS) is an advanced form of XPS that allows for the analysis of samples in the presence of gases at pressures up to a few tens of millibars. ceric-eric.euroyce.ac.uk This technique overcomes a major limitation of traditional XPS, which requires ultra-high vacuum conditions, enabling the study of surface processes under more industrially relevant, or operando, conditions. royce.ac.ukaip.org NAP-XPS systems use a series of differential pumping stages to maintain the necessary vacuum for the electron analyzer while the sample is held in a higher-pressure reaction cell. ceric-eric.eulehigh.edu

This technique has been instrumental in understanding the behavior of molybdenum carbide catalysts during reactions. For example, operando NAP-XPS was used to investigate the differences between MoO₃ and Mo₂C during the hydrodeoxygenation (HDO) of anisole. mpg.de The study revealed that while both materials exhibited a surface oxycarbidic phase during the reaction, their underlying structures led to different behaviors. mpg.de The Mo₂C catalyst largely maintained a Mo²⁺ state throughout the reaction, showing negligible changes in its oxidation state. In contrast, the MoO₃ catalyst cycled between Mo⁵⁺ and Mo⁶⁺ states, which is consistent with a mechanism driven by oxygen vacancies. mpg.de These direct observations of the catalyst surface under working conditions are critical for identifying the true active sites.

Table 2: Molybdenum Oxidation States in MoO₃ and Mo₂C during Anisole HDO as observed by Operando NAP-XPS.
CatalystConditionObserved Mo Oxidation StatesKey FindingReference
MoO₃During HDOTransitioned between 5+ and 6+Consistent with an oxygen vacancy driven mechanism. mpg.de
Mo₂CDuring HDOMaintained mostly 2+ statesShowed negligible oxidation state changes during the reaction. mpg.de

Diffuse Reflectance Infrared Fourier Transform Spectroscopy (DRIFTS) is an infrared technique ideal for analyzing powdered samples, making it highly suitable for catalyst research. swri.orgwikipedia.org The method involves directing infrared radiation onto a bulk powder sample; the diffusely scattered light, which carries information about the material's vibrational modes, is then collected and analyzed. wikipedia.orgintertek.com A key advantage of DRIFTS is its ability to perform in-situ measurements, allowing researchers to study the adsorption of molecules onto a catalyst's surface at elevated temperatures and pressures. swri.orgintertek.com

In the context of molybdenum carbide, DRIFTS is employed to identify adsorbed species and reaction intermediates on the catalyst surface. By introducing reactant gases into a specialized DRIFTS cell containing the MoC powder, researchers can monitor the appearance and evolution of vibrational bands corresponding to molecular adsorption, dissociation, and reaction. For example, the adsorption of carbon monoxide (CO) is often used as a probe molecule to characterize the nature and number of active sites. The frequency of the C-O stretching vibration provides information about the site's electronic properties and coordination. This technique provides fundamental mechanistic insights into reaction pathways on molybdenum carbide surfaces.

X-ray Absorption Spectroscopy (XAS) is an element-specific technique that provides information on the local geometric and electronic structure of a specific element within a material. osti.gov The Extended X-ray Absorption Fine Structure (EXAFS) region of the XAS spectrum contains information about the local atomic environment of the absorbing atom, including coordination numbers, bond distances, and the identity of neighboring atoms. nih.govusask.ca

EXAFS is a powerful tool for characterizing the atomic-scale structure of often nanocrystalline or amorphous molybdenum carbide materials, where long-range order may be absent. osti.gov It has been used to determine the structural parameters of MoC catalysts, providing details that are not accessible through diffraction techniques alone. osti.gov For instance, in studies of iron-molybdenum catalysts, EXAFS was used to follow the transformation of molybdenum oxide precursors into molybdenum oxycarbide (MoOxCy) and subsequently into Mo₂C during methane (B114726) exposure. osti.gov By fitting the EXAFS data, researchers can extract precise Mo-O and Mo-Mo bond distances and coordination numbers, confirming the formation of the carbide phase and providing insights into its interaction with supports or other metallic components. osti.gov

Table 3: Representative Structural Parameters for Molybdenum Species Determined by EXAFS.
SampleBondBond Distance (Å)Coordination NumberReference
Alumina-supported MoMo-O1.763.3 osti.gov
Alumina-supported MoMo-O1.940.7 osti.gov
Alumina-supported MoMo-Mo3.280.5 osti.gov

Diffraction and Microscopy Techniques

Diffraction techniques are fundamental for identifying the crystalline phases and assessing the structural quality of molybdenum carbide materials.

Powder X-ray Diffraction (PXRD) is the primary technique used for the crystallographic analysis of molybdenum carbide. It is essential for identifying the specific crystalline phases formed during synthesis, as molybdenum carbide can exist in several structures, such as hexagonal β-Mo₂C, cubic α-MoC₁₋ₓ, and hexagonal η-MoC. researchgate.net Each phase possesses a unique crystal structure and, consequently, a distinct diffraction pattern that serves as a fingerprint for identification. researchgate.net

Researchers use PXRD to confirm the successful synthesis of a desired phase and to check for the presence of impurities, such as residual molybdenum oxides or metallic molybdenum. scihorizon.com The position of the diffraction peaks relates to the crystal lattice parameters, while the intensity and width of the peaks provide information about the material's crystallinity and crystallite size. The average crystallite size can be estimated using the Debye-Scherrer equation, which relates the peak broadening to the size of the coherently scattering domains. scihorizon.com Control over the phase of molybdenum carbide is critical, as different phases can exhibit significantly different catalytic activities and selectivities.

Table 4: Crystalline Phases of Molybdenum Carbide Identified by PXRD.
PhaseCrystal SystemStackingReference PDF CardReference
β-Mo₂CHexagonalABAB35-0787 researchgate.net
α-MoC₁₋ₓCubic-65-8092 researchgate.net
η-MoC₁₋ₓHexagonalABCABC08-0384 researchgate.net

Electron Microscopy (TEM, SEM) for Morphology and Nanostructure Analysis

The morphological and nanostructural characteristics of molybdenum carbide (MoC) materials are critical to their catalytic performance and are extensively studied using electron microscopy techniques such as Transmission Electron Microscopy (TEM) and Scanning Electron Microscopy (SEM). These methods provide direct visualization of the catalyst's architecture, including particle size, shape, and the dispersion of active components.

TEM provides higher resolution imaging, allowing for detailed analysis of the nanostructure, including crystal lattice fringes and the size distribution of nanoparticles. High-resolution TEM (HRTEM) is particularly useful for identifying the crystalline phases and the mean particle size of MoC nanoparticles. For example, in MoC/g-C3N4 nanocomposites, TEM has been used to identify hexagonal β-Mo2C nanoparticles with mean sizes of 24.1 nm and 30.2 nm, as well as cubic α-MoC nanoparticles with a mean particle size of 5.1 nm up.ac.za. Furthermore, TEM analysis can confirm the uniform and porous morphology of MoC composites, often revealing bubble-like pores caused by the synthesis process acs.org. Advanced techniques like aberration-corrected scanning transmission electron microscopy (STEM) have even enabled the identification of isolated single atoms of dopants, such as Iridium, on the α-MoC support oup.com.

The following table summarizes representative morphological and nanostructural findings for Molybdenum Carbide from electron microscopy studies.

Microscopy Technique Material Observed Morphology/Nanostructure Key Findings
SEMMetal-doped Mo₂CRandom, agglomerated (Fe-doped); Wire-like (Co, Ni, Cu, Ag, Pt-doped) unirioja.esDopant metal influences the overall morphology of the catalyst.
SEMMo₂C synthesized with various aminesPorous nanoparticles, micro-flowers, flake-like particles, nanorods ub.eduThe organic precursor (amine) acts as a structure-directing agent.
TEMMo₂C/g-C₃N₄Hexagonal Mo₂C nanoparticles (24.1-30.2 nm) up.ac.zaConfirms the presence and size of specific crystalline phases.
TEMMoC/g-C₃N₄Cubic MoC nanoparticles (5.1 nm) up.ac.zaAllows for precise measurement of nanoparticle size.
STEMIr/α-MoCAtomically dispersed Iridium on α-MoC support oup.comDemonstrates the potential for creating single-atom catalysts on MoC supports.

Surface Area and Porosity Analysis (e.g., N2 Adsorption/Desorption)

The specific surface area and porous nature of molybdenum carbide catalysts are crucial parameters that significantly influence their catalytic activity by affecting the number of accessible active sites and mass transport of reactants and products. Nitrogen (N₂) adsorption/desorption analysis at 77 K is a standard technique used to determine these properties.

The resulting isotherms provide information about the surface area, pore volume, and pore size distribution. Molybdenum carbide materials often exhibit Type IV isotherms according to the IUPAC classification, which are characteristic of mesoporous materials (pore size 2-50 nm). The presence of a hysteresis loop between the adsorption and desorption branches of the isotherm further confirms the presence of mesopores and can provide insights into the pore geometry nih.govresearchgate.net. For example, the analysis of N₂ adsorption-desorption isotherms for MoC/SiO₂ samples revealed Type IV isotherms with H2-type hysteresis loops, indicating the presence of ink-bottle shaped pores nih.gov.

The Brunauer-Emmett-Teller (BET) method is commonly applied to the adsorption data to calculate the specific surface area, while methods like the Barrett-Joyner-Halenda (BJH) model are used to derive the pore size distribution from the desorption branch of the isotherm. Research has shown that synthesis conditions can be tailored to produce MoC with high surface areas. For instance, a decarburization treatment has been reported to yield MoC particles with surface areas as high as 360 m²/g mdpi.com.

Below is a data table summarizing the surface area and porosity characteristics of various Molybdenum Carbide-based materials.

Material BET Surface Area (m²/g) Total Pore Volume (cm³/g) Average Pore Size (nm) Isotherm Type
MoC/SiO₂-330 nih.gov1850.439.3Type IV
MoC/SiO₂-360 nih.gov1960.459.2Type IV
MoC/SiO₂-390 nih.gov2050.489.4Type IV
MoC/SiO₂-420 nih.gov2110.529.8Type IV
Mo₂C@MCS vtt.fi321.60.31-Type IV

Electrochemical Characterization (e.g., Linear Sweep Voltammetry, Electrochemical Impedance Spectroscopy)

Electrochemical characterization techniques are vital for evaluating the performance of molybdenum carbide materials, particularly in applications like the hydrogen evolution reaction (HER) and oxygen evolution reaction (OER). Linear Sweep Voltammetry (LSV) and Electrochemical Impedance Spectroscopy (EIS) are two of the most common methods employed.

LSV is used to assess the catalytic activity by measuring the current density as a function of the applied potential. A lower overpotential (the potential required to achieve a certain current density, e.g., 10 mA/cm²) indicates higher catalytic activity. The Tafel slope, derived from the LSV curve, provides insight into the reaction kinetics and mechanism. A smaller Tafel slope generally signifies more favorable kinetics. For instance, a MoC-BN/C catalyst has demonstrated a low Tafel slope of 50.7 mV/dec for the OER, indicating efficient reaction kinetics mdpi.com.

Electrochemical Impedance Spectroscopy (EIS) is employed to study the electrode kinetics and charge transfer processes at the electrode-electrolyte interface. The resulting Nyquist plot can be used to determine the charge transfer resistance (Rct), which is related to the efficiency of electron transfer. A smaller semicircle in the Nyquist plot corresponds to a lower Rct and faster charge transfer. Studies on MoC-based catalysts have used EIS to demonstrate that the presence of MoC can decrease the barrier for electron transport, as evidenced by a smaller Rct compared to the support material alone up.ac.za.

The following table presents key electrochemical parameters for Molybdenum Carbide-based electrocatalysts.

Catalyst Reaction Overpotential @ 10 mA/cm² (mV) Tafel Slope (mV/dec) Charge Transfer Resistance (Rct) (Ω)
800 MoC-BN/C mdpi.comOER~31050.7< 10
MoₓC700/g-C₃N₄ up.ac.zaHER--~200 (under irradiation)
g-C₃N₄ up.ac.zaHER--~2000 (under irradiation)
MoC-Mo₂C-31.4 vtt.fiHER (acidic)~150--
MoC-Mo₂C-31.4 vtt.fiHER (alkaline)~120--

Product Analysis (e.g., Gas Chromatography)

Gas Chromatography (GC) is an essential analytical technique for identifying and quantifying the products of catalytic reactions involving molybdenum carbide. Coupled with a detector like a Flame Ionization Detector (FID), a Thermal Conductivity Detector (TCD), or a Mass Spectrometer (MS), GC allows for the separation and analysis of complex product mixtures from both gas and liquid phases.

In the context of CO₂ hydrogenation, a significant area of research for MoC catalysts, GC is used to analyze the composition of the reaction output. Depending on the specific phase of molybdenum carbide and the reaction conditions, the product distribution can vary. For example, studies have shown that β-Mo₂C tends to produce CO and methane as the main products, while δ-MoC yields CO and methanol (B129727) unirioja.esmdpi.com. Nearly stoichiometric MoC nanoparticles supported on gold have been shown to convert CO₂ predominantly to CO with a significant amount of methanol, and notably no methane ub.eduacs.org.

GC analysis is also crucial in evaluating the performance of MoC-based catalysts in hydrogenation reactions of organic molecules. For the hydrogenation of quinoline, GC is used to determine the conversion of the reactant and the selectivity towards products like 1,2,3,4-tetrahydroquinoline (B108954) (py-THQ) and decahydroquinoline (B1201275) (DHQ) oup.comnih.gov. The gas and liquid products are typically analyzed by GC, and the carbon balance is calculated to ensure the accuracy of the experimental results nih.gov.

The table below summarizes the products identified by Gas Chromatography in various reactions catalyzed by Molybdenum Carbide.

Catalyst System Reaction Reactants Identified Products Analytical Method
β-Mo₂C unirioja.esCO₂ HydrogenationCO₂, H₂CO, Methane, Methanol-
δ-MoC unirioja.esCO₂ HydrogenationCO₂, H₂CO, Methanol-
MoC₁.₁/Au(111) ub.eduacs.orgCO₂ HydrogenationCO₂, H₂CO, Methanol-
Pd/α-MoC nih.govQuinoline HydrogenationQuinoline, H₂, COTetrahydroquinoline (THQ), Decahydroquinoline (DHQ)GC-FID, GC-TCD
Ir/α-MoC oup.comQuinoline HydrogenationQuinoline, H₂1,2,3,4-tetrahydroquinoline (py-THQ), Decahydroquinoline (DHQ)GC-MS
MoₓC/SiO₂Reverse Water Gas ShiftCO₂, H₂CO, Methane-

Theoretical and Computational Investigations of Molybdenum Carbide

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a powerful computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It has been extensively applied to study various phases of molybdenum carbide, offering deep insights into their catalytic behavior.

DFT calculations have been crucial in understanding the electronic properties of different molybdenum carbide phases, such as cubic δ-MoC, hexagonal α-MoC, and orthorhombic β-Mo₂C. semanticscholar.orgrsc.org These studies reveal significant differences in their metallic and covalent character. For instance, β-Mo₂C is shown to have a stronger metallic character, while δ-MoC and α-MoC exhibit more pronounced covalent characteristics. rsc.orgbohrium.com The bonding in molybdenum carbides is a complex mixture of metallic, covalent, and ionic contributions, arising from Mo-Mo, Mo-C, and charge transfer interactions between molybdenum and carbon, respectively. researchgate.net

Analysis of the Density of States (DOS) shows that the electronic structure of MoC is similar to that of platinum-group metals, which is believed to be a key reason for its high catalytic activity. researchgate.net The d-band center model, a widely used concept in catalysis, relates the position of the d-band center of a metal to its reactivity with adsorbates. nih.gov In MoC, the introduction of dopants or the creation of defects can modulate the d-band center, thereby tuning its catalytic performance. For example, Co-doping in Mo₂C was found to increase the electron density near the Fermi level, which in turn lowered the Mo-H bond intensity and promoted hydrogen evolution reaction (HER) dynamics. mdpi.com

Charge transfer between the catalyst and adsorbed molecules is another critical factor in catalysis. DFT calculations, often using methods like Bader charge analysis, quantify this electron transfer. researchgate.net In the interaction between Mo₂C and gas molecules like CO and NO, a significant amount of charge transfer to the gas molecules is observed, indicating chemisorption. researchgate.net Similarly, in MoC/graphene systems, DFT reveals electron transfer from the carbide to the carbon substrate, which can activate the graphene for reactions like the HER. researchgate.netnsf.gov Differential charge density plots visualize these transfers, showing regions of electron accumulation and depletion. researchgate.net

DFT is widely used to calculate the adsorption energies of various molecules on MoC surfaces, providing a measure of the interaction strength. These calculations are fundamental to understanding the initial steps of a catalytic reaction. For example, the adsorption of poisonous gas molecules (H₂S, SO₂, CO, NH₃, NO, NO₂) on a Mo₂C monolayer has been investigated, revealing high adsorption energies and significant charge transfer, which suggests potential applications in gas sensing. researchgate.netiaea.org

The table below presents DFT-calculated adsorption energies for various molecules on different molybdenum carbide surfaces.

AdsorbateSurface/SystemAdsorption Energy (eV)Source
CO₂Mo₄C₂ cluster-2.19 ( -212.2 kJ/mol) researchgate.net
CO₂δ-MoC(001)-0.82 ub.edu
CO₂Mo₁₂C₁₂ nanoparticle-0.5 to -1.4 ub.edu
NOMo₂C monolayer-3.406 researchgate.net
NO₂Mo₂C monolayer-5.933 iaea.org
HPristine Mo₂C (Type 1)-0.886 escholarship.org
HPristine Mo₂C (Type 2)-1.261 escholarship.org
CH₄δ-MoC(001)> -0.25 researchgate.net
O₂ (dissociative)β-Mo₂C(001)-17.31 xmu.edu.cn

Reaction free energy diagrams, constructed from DFT calculations, map out the energy landscape of a catalytic cycle. These diagrams are essential for identifying the most favorable reaction pathway and determining the rate-limiting step. For instance, DFT studies on the hydrodeoxygenation (HDO) of butyric acid on Mo₂C identified butanol dissociation as the rate-determining step. nih.gov Similarly, investigations into CO₂ hydrogenation on MoC have mapped out the energy changes for various intermediate steps, helping to explain the observed product selectivity. researchgate.netub.edu Free energy diagrams have also been constructed for the hydrogen evolution reaction (HER), revealing how surface modifications and water effects influence the catalytic activity. acs.org

The activation energy barrier is the minimum energy required for a chemical reaction to occur and is a key determinant of the reaction rate. DFT, often combined with methods like the Climbing Image Nudged Elastic Band (CI-NEB), is used to calculate these barriers for elementary reaction steps on MoC surfaces.

For the HDO of resorcinol over an Mo₂C catalyst, DFT calculations showed that the conversion to phenol and subsequently to benzene (B151609) involved several steps with distinct activation barriers, with the highest barrier being the dehydroxylation of phenol (0.99 eV). digitellinc.com In another study on butyric acid HDO, the apparent activation barrier over a Mo₂COx catalyst was found to be 2.40 eV. chemrxiv.org For CO₂ hydrogenation on supported MoC nanoparticles, the apparent activation energy was calculated to be 14 kcal/mol (approx. 0.61 eV), which is lower than that for bulk δ-MoC (17 kcal/mol) or a Cu(111) benchmark (25 kcal/mol). ub.edu

The table below lists calculated activation energy barriers for different reactions on molybdenum carbide.

ReactionCatalystActivation Energy (Ea)Source
Butanol DissociationMo₂CRate-determining step nih.gov
Phenol DehydroxylationMo₂C0.99 eV digitellinc.com
CO₂ HydrogenationMoC₁.¹/Au(111)14 kcal/mol (~0.61 eV) ub.edu
Volmer Reaction (HER)γ-MoC supported graphene< 0.3 eV nsf.gov
Heyrovsky Reaction (HER)γ-MoC supported graphene< 0.9 eV nsf.gov
Tafel Reaction (HER)γ-MoC supported graphene> 2.4 eV nsf.gov

First-Principles Calculations for Phase Stability and Bonding Mechanisms

First-principles calculations, which are based on quantum mechanics without empirical parameters, are used to predict the relative stability of different molybdenum carbide crystal structures (phases). By calculating properties like the formation energy, researchers can construct phase diagrams that show which phase is most stable under given conditions. researchgate.net Studies have confirmed that the orthorhombic β-Mo₂C is the most stable phase of Mo₂C. nih.govacs.org DFT calculations have been employed to study hypothetical and experimentally verified phases of MoC, Mo₂C, and Mo₃C₂, elucidating the reasons for their differing phase stability. researchgate.net Furthermore, these methods can predict how nanoparticle size influences phase stability, which is crucial for synthesizing materials with desired properties. acs.org

These calculations also provide a detailed picture of the chemical bonding. By analyzing the electron localization function (ELF) and charge density distributions, the nature of the bonds (covalent, ionic, or metallic) can be determined. researchgate.net Studies have shown that δ- and α-MoC phases exhibit the strongest covalent character, while β-Mo₂C and δ-MoC have a significant ionic component. rsc.orgbohrium.com

Computational Screening Studies for Catalyst Design

Computational screening uses high-throughput DFT calculations to systematically evaluate a large number of potential catalyst materials for a specific reaction. This approach accelerates the discovery of new and improved catalysts. For the electrochemical CO₂ reduction reaction (CO₂RR), extensive DFT calculations have been performed to screen a diverse set of active sites on molybdenum carbide surfaces. acs.org This screening revealed that different adsorption modes of reaction intermediates can break the typical scaling relations observed on transition metals. researchgate.netacs.org A key finding from these studies is that product selectivity is governed by the metal/carbon ratio of the active site, with C-rich carbides favoring the formation of methanol (B129727). acs.org This insight suggests a strategic shift towards designing C-rich MoC catalysts for CO₂RR to methanol. researchgate.netacs.org

Modeling of Defect Structures (e.g., Vacancies)

Real crystalline materials are never perfect and contain various defects, such as vacancies (missing atoms), which can significantly influence their properties. DFT is used to model these defect structures and calculate their formation energies, which indicates how likely a defect is to form. Studies on β-Mo₂C have shown that carbon vacancies (V_C) are stable defects. mdpi.com First-principles calculations have been used to investigate a range of point defects, including vacancies, substitutions, and interstitials, in β-Mo₂C. mdpi.com The results indicate that substituting a Mo atom with a Vanadium atom is the most stable single point defect. mdpi.com

Defects can act as active sites in catalysis. Computational studies have shown that defects like vacancies can modulate the electronic structure and adsorption properties of Mo₂C surfaces. escholarship.org For instance, Mo atom vacancies were found to significantly disrupt the electron localization function distribution, while C atom vacancies had a smaller effect. escholarship.org By understanding how defects alter properties like hydrogen adsorption energy, researchers can engineer defect-rich catalysts with enhanced performance for reactions like hydrogenation. escholarship.orgnih.govacs.org

Simulation of Electronic Effects in Doped and Alloyed Systems

Theoretical and computational investigations, primarily leveraging Density Functional Theory (DFT), have become indispensable tools for understanding and predicting the electronic effects of doping and alloying in molybdenum carbide (MoC). These simulations provide atomic-level insights into how the introduction of foreign atoms modifies the electronic structure, bonding characteristics, and ultimately, the material's properties.

Doping molybdenum carbide with various elements, including transition metals and non-metals, has been shown to be an effective strategy for tuning its electronic properties. Computational studies have revealed that doping can induce significant changes in the local electron density, modify the density of states (DOS) near the Fermi level, and alter the charge distribution on the MoC surface. For instance, the introduction of highly electronegative nitrogen atoms or non-noble transition metals like copper (Cu) or cobalt (Co) into the molybdenum carbide crystal lattice can lead to a rearrangement of the electronic configuration. mdpi.com This rearrangement often results in an enrichment of electrons around the molybdenum atoms, which can be crucial for catalytic applications. mdpi.com

Simulations have demonstrated that doping can modulate the surface electronic structure of the MoC matrix. For example, X-ray photoelectron spectroscopy (XPS) data, supported by theoretical calculations, showed that both nitrogen and copper doping could lower the Mo 3d binding energy compared to pure MoC, indicating an increased electron density around the Mo atoms. mdpi.com Conversely, the binding energy of the C-Mo bond can be either decreased by nitrogen doping or increased by copper or cobalt doping, reflecting the complex charge transfer phenomena at play. mdpi.com

Alloying, which involves the incorporation of another metal to form a multicomponent carbide, also profoundly impacts the electronic structure. First-principles calculations have been used to investigate the stability and electronic properties of (Mo,M)₂C systems, where M can be elements like chromium (Cr) or niobium (Nb). researchgate.net These studies indicate that the stability of the resulting carbide is influenced by the alloying element, with Nb enhancing stability and Cr reducing it. researchgate.net The electronic structure of these alloyed systems exhibits a combination of covalent and metallic bonding characteristics. researchgate.net

Furthermore, computational models have been employed to study the effect of defects, such as vacancies, in conjunction with doping. The substitution of a molybdenum atom with a titanium (Ti) atom, for example, has been shown to cause modifications in the local bonding environment and electronic structure. escholarship.org Such substitutions can create perturbations in the surrounding electronic structure, which can have significant implications for the material's catalytic and electronic properties. escholarship.org The introduction of metallic cobalt has been found to modulate the electron density around both Co and Mo sites, leading to an accumulation of electrons at the Mo site. researchgate.net

The d-band center theory is often used in conjunction with DFT calculations to rationalize the catalytic activity of doped MoC. The theory posits that the position of the d-band center of the metal atoms on the surface relative to the Fermi level can be correlated with the strength of adsorbate binding. Doping can shift the d-band center, thereby optimizing the adsorption energies of reaction intermediates. For example, cobalt doping in Mo₂C has been shown to increase the electron density around the Fermi level, which is believed to facilitate the kinetics of the hydrogen evolution reaction (HER). researchgate.net

Detailed research findings from various computational studies on doped and alloyed molybdenum carbide are summarized in the following tables.

Dopant/Alloying ElementSystemKey Findings on Electronic Effects
Nitrogen (N) N-MoCIncreases electron density around Mo atoms; lowers Mo 3d binding energy. mdpi.com
Copper (Cu) Cu-MoCIncreases electron density around Mo atoms; lowers Mo 3d binding energy and increases C-Mo bond binding energy. mdpi.com
Cobalt (Co) Co-MoCIncreases C-Mo bond binding energy; modulates electron density leading to electron accumulation at Mo sites. mdpi.comresearchgate.net
Nitrogen (N) and Copper (Cu) N-Cu-MoCSynergistically regulates and enriches electron density around surface Mo atoms. mdpi.com
Nitrogen (N) and Cobalt (Co) N-Co-MoCLeads to a rearrangement of the electronic configuration on the catalyst surface. mdpi.com
Chromium (Cr) (Mo,Cr)₂CReduces the stability of the carbide. researchgate.net
Niobium (Nb) (Mo,Nb)₂CIncreases the stability of the carbide. researchgate.net
Titanium (Ti) Ti-substituted Mo₂CCreates a minor perturbation in the surrounding electronic structure and modifies the local bonding environment. escholarship.org
Vanadium (V) (Mo,V)₂CThe formation energy of (Mo, V)₂C decreases with an increasing number of V atoms replacing Mo.
PropertySystemValue/Observation
Mo 3d Binding Energy MoC228.59 eV
N-MoC228.50 eV mdpi.com
Cu-MoC228.54 eV mdpi.com
N-Cu-MoC228.53 eV mdpi.com
N-Co-MoC228.54 eV mdpi.com
C-Mo Binding Energy MoC283.86 eV
N-MoC283.57 eV mdpi.com
Cu-MoC283.88 eV mdpi.com
Co-MoC283.87 eV mdpi.com
N-Cu-MoC283.69 eV mdpi.com
N-Co-MoC283.77 eV mdpi.com
Work Function β-Mo₂C(011)3.4 eV nih.govresearchgate.net
Orthorhombic Mo₂C (Type 1 surface)4.82 eV escholarship.org
Orthorhombic Mo₂C (Type 2 surface)3.62 eV escholarship.org
Orthorhombic Mo₂C (Type 3 surface)4.89 eV escholarship.org

Future Research Directions and Perspectives

Development of Novel Synthesis Strategies for Scalable Production

While various methods exist for synthesizing molybdenum carbide, many are complex, energy-intensive, or difficult to scale up for industrial applications. eurekalert.org Future research will need to focus on developing novel, facile, and scalable synthesis strategies. One promising approach is the use of a one-step flame spray pyrolysis (FSP) method to create metastable molybdenum oxide species that undergo reaction-induced carburization, bypassing traditional complex carburization processes. eurekalert.orginnovations-report.com Another avenue involves the high-temperature shock (HTS) method, which is noted for being fast, stable, and versatile for synthesizing phase-pure molybdenum carbides by adjusting pulse voltages. researchgate.net Additionally, exploring thermally labile ligands during nanoparticle synthesis could allow for catalyst activation under milder conditions, reducing energy consumption. acs.org The development of cost-effective and scalable routes, such as using sucrose (B13894) in a facile preparation method, will be crucial for the commercialization of MoC catalysts. osti.gov

Rational Design of High-Performance Molybdenum Carbide Catalysts

The catalytic performance of molybdenum carbide is intrinsically linked to its structural and electronic properties. researchgate.net Rational design aims to tailor these properties to enhance activity and selectivity for specific reactions. wur.nl This can be achieved through several strategies:

Phase Control: Different phases of molybdenum carbide (e.g., α-MoC₁₋ₓ, β-Mo₂C) exhibit distinct catalytic behaviors. researchgate.netrsc.org Developing synthesis methods to selectively produce specific phases is a key objective. researchgate.net For instance, cubic α-MoC₁₋ₓ shows great potential for hydrogen production. acs.org

Doping: The introduction of other elements can significantly modify the electronic structure and catalytic activity of MoC. mdpi.com For example, doping with non-precious metals or non-metal elements like nitrogen, phosphorus, and sulfur can improve charge transfer and create more active sites. mdpi.com Theoretical studies have shown that Zr- and Nb-doped Mo₂C are promising for hydrodeoxygenation (HDO) reactions. nih.gov

Surface Modification: The surface composition of MoC catalysts plays a critical role in their performance. Tailoring the surface termination, for instance by creating homogeneously distributed Al³⁺ atoms over an amorphous MoO₂ termination, can enhance activity in reactions like the alkaline hydrogen evolution reaction (HER). nih.gov

Heterostructures: Creating composite materials, such as MoC-Mo₂C heterostructures, can optimize the adsorption and desorption of reactants and intermediates, leading to enhanced catalytic performance. mdpi.com

Linear-scaling relationships between electronic/geometrical descriptors and catalytic performance are being established to guide the rational design of MoC-based catalysts. nih.govacs.org

In-depth Mechanistic Understanding through Operando Studies

A fundamental understanding of reaction mechanisms at the catalyst surface is crucial for designing better catalysts. Operando spectroscopy and microscopy techniques, which allow for the characterization of catalysts under actual reaction conditions, are invaluable tools for this purpose. mdpi.comeolss.net Techniques like in situ X-ray diffraction (XRD), X-ray absorption spectroscopy (XAS), and environmental transmission electron microscopy (ETEM) can monitor the structural evolution of MoC catalysts during synthesis and catalysis. acs.orgmdpi.comnih.gov These studies can reveal the nature of active sites, reaction intermediates, and deactivation pathways. eolss.net For example, in situ characterization has been used to understand the phase transformations during carburization and the dynamic nature of the catalyst surface during reactions like the reverse water-gas shift (RWGS). innovations-report.comacs.org

Exploration of New Catalytic and Energy Conversion Applications

Molybdenum carbide's platinum-like electronic structure makes it a promising candidate for a wide range of catalytic applications. researchgate.netacs.org While it has been extensively studied for reactions like hydrodeoxygenation and the hydrogen evolution reaction, there is significant potential for its use in other areas. nih.govacs.org Future research will likely explore its application in:

CO₂ Conversion: MoC catalysts are being investigated for the hydrogenation of CO₂ to valuable chemicals and fuels like carbon monoxide (CO) and methanol (B129727). eurekalert.orgub.eduacs.org Nanocrystalline cubic molybdenum carbide has shown 100% selectivity for CO₂ reduction to CO with excellent stability. bohrium.com

Biomass Conversion: MoC shows promise in the conversion of biomass-derived molecules into biofuels and platform chemicals. researchgate.netrsc.org

Ammonia (B1221849) Decomposition: High-surface-area molybdenum carbide has been shown to be an effective catalyst for producing COₓ-free hydrogen from ammonia decomposition. nih.govacs.org

Electrocatalysis: Beyond the HER, MoC-based materials are being explored as bifunctional catalysts for full water splitting. mdpi.com

The unique properties of MoC also make it a candidate for applications in gas sensing. iaea.org

Integration of Experimental and Theoretical Approaches

The synergy between experimental and theoretical studies is a powerful approach for advancing the understanding and design of MoC catalysts. nih.govresearchgate.netsemanticscholar.org Computational modeling, particularly using Density Functional Theory (DFT), can provide atomic-level insights into reaction mechanisms, adsorption energies of intermediates, and the electronic structure of different MoC phases and surfaces. nih.govdigitellinc.comresearchgate.net This theoretical understanding can guide the design of new catalysts with improved performance, which can then be synthesized and tested experimentally. nih.govnih.gov For example, DFT calculations have been used to investigate the kinetics of hydrodeoxygenation over Mo₂C and to predict that Zr- and Nb-doping could enhance catalytic activity. nih.govdigitellinc.com Machine-learned interatomic potentials are also being developed to study the dynamics of reactions on MoC surfaces, which is computationally prohibitive with traditional DFT methods. nrel.govrsc.orgosti.gov

Addressing Challenges in Catalytic Stability and Deactivation

For any catalyst to be industrially viable, it must exhibit high stability and resistance to deactivation over long periods of operation. Molybdenum carbide catalysts can deactivate through several mechanisms, including:

Oxidation: MoC is susceptible to oxidation, which can lead to a loss of catalytic activity. innovations-report.comresearchgate.net Research is focused on developing oxidation-resistant MoC catalysts, for instance, by creating unsaturated molybdenum oxycarbide (MoOₓCᵧ) species that maintain a dynamic equilibrium under reaction conditions. eurekalert.orginnovations-report.com

Sintering: At high temperatures, nanoparticles can agglomerate, leading to a loss of active surface area. mdpi.com

Coking: The deposition of carbonaceous species on the catalyst surface can block active sites. mdpi.com

Nitridation: In ammonia-rich environments, MoC can be converted to molybdenum nitride, leading to changes in surface area and activity. nih.govacs.orgresearchgate.net

Future research will focus on understanding these deactivation mechanisms in detail and developing strategies to mitigate them. This includes the use of supports like γ-alumina to improve thermal stability, the addition of promoters, and the control of catalyst synthesis to produce more stable phases. researchgate.net For instance, nanocrystalline cubic α-Mo₂C has demonstrated outstanding stability for over 500 hours in the high-temperature reverse water-gas shift reaction. osti.gov

Interactive Data Table: Future Research Directions in Molybdenum Carbide Catalysis

Research AreaKey ObjectivesPromising ApproachesRelevant Techniques
Scalable Synthesis Develop cost-effective, energy-efficient, and scalable production methods.Flame spray pyrolysis, high-temperature shock synthesis, use of thermally labile ligands.N/A
Rational Catalyst Design Tailor catalyst properties for enhanced activity and selectivity.Phase control, doping, surface modification, creating heterostructures.XRD, XAS, TEM, DFT
Mechanistic Understanding Elucidate reaction mechanisms at the atomic level.Operando and in situ studies of catalysts under reaction conditions.In situ XRD, in situ XAS, ETEM
New Applications Expand the use of MoC to new catalytic and energy conversion processes.CO₂ conversion, biomass upgrading, ammonia decomposition, electrocatalysis.N/A
Theory & Experiment Integration Combine computational modeling with experimental validation for catalyst design.DFT calculations, machine-learned interatomic potentials.DFT, Molecular Dynamics
Stability & Deactivation Improve long-term catalyst stability and resistance to deactivation.Development of oxidation-resistant materials, use of supports and promoters.TPO, TPR, long-term stability tests

Q & A

What synthesis methods are commonly used for producing nanostructured molybdenum carbide with high surface area for catalytic applications?

Nanostructured MoC synthesis often involves sonochemical decomposition of molybdenum hexacarbonyl in hexadecane under argon, yielding high-surface-area Mo₂C after heat treatment (450°C under He) and oxygen removal via CH₄/H₂ flow . Gas-phase reduction of MoO₃ with CO or CH₄/H₂ mixtures at 800–1000°C is another method, producing phase-pure MoC with controlled stoichiometry . Amine-metal oxide composites enable stabilization of metastable phases like γ-MoC, synthesized via carbothermal reduction and characterized for HER activity . Key parameters include precursor selection, reaction atmosphere, and post-synthesis treatments to minimize oxygen contamination.

Which characterization techniques are critical for identifying molybdenum carbide phases and their structural properties?

  • X-ray diffraction (XRD) distinguishes phases (e.g., β-Mo₂C vs. γ-MoC) via lattice spacing comparisons .
  • X-ray photoelectron spectroscopy (XPS) and valence band analysis reveal surface composition and electronic states, critical for correlating catalytic activity with Mo-C bonding .
  • Scanning/transmission electron microscopy (SEM/TEM) with EDS quantifies carbide morphology (e.g., nanospheres, rods) and elemental distribution .
  • Raman spectroscopy identifies vibrational modes linked to sulfur doping or defects .
  • Electron energy-loss spectroscopy (EELS) detects subsurface nitrogen in nitrided MoC during ammonia decomposition .

How do different phases of molybdenum carbide (e.g., β-Mo₂C vs. γ-MoC) influence electrocatalytic activity in the hydrogen evolution reaction (HER)?

Phase structure dictates HER performance:

  • β-Mo₂C (Fe₂N-type) exhibits moderate HER activity due to balanced hydrogen adsorption energy on Mo sites .
  • γ-MoC (WC-type) shows higher stability in acidic media and superior HER activity attributed to optimized H* adsorption on carbon-rich surfaces .
  • Metastable phases (e.g., α-MoC) may offer unique active sites but require stabilization via nanostructuring or composite supports. Acidic stability tests (e.g., chronopotentiometry in 0.5 M H₂SO₄) are critical for evaluating phase durability .

What strategies enhance the HER activity of β-Mo₂C through electronic structure modulation?

  • Doping with transition metals (Co, Fe, Ni) introduces electron-rich regions, lowering the d-band center and weakening Mo-H bonds for faster H₂ desorption. Co-doped β-Mo₂C achieves η₁₀ = 125 mV and j₀ = 0.178 mA cm⁻² .
  • Vacancy engineering (e.g., Mo vacancies) increases edge-site exposure and charge density at the Fermi level, enhancing HER kinetics. Synergistic Co doping and vacancy creation yield porous catalysts with high exchange currents .
  • DFT calculations guide rational design by predicting adsorption energies and active site configurations .

How does the presence of sulfur or nitrogen affect the catalytic performance and stability of molybdenum carbide?

  • Sulfur doping (e.g., via H₂S treatment) modifies MoC’s electronic structure, increasing HER activity by creating sulfur-Mo active sites. Raman spectra confirm S incorporation via shifts in Mo-C-S vibrational modes .
  • Nitrogen exposure during ammonia decomposition converts surface MoC to MoN, reducing specific surface area and deactivating the catalyst. Theoretical studies show N preferentially occupies subsurface sites, necessitating defect engineering to stabilize carbide phases .

What are the primary catalytic applications of molybdenum carbide beyond HER?

  • Ammonia decomposition : MoC achieves COx-free H₂ production (30 mmol/(g·min)) via highly defective sites (twin boundaries, stacking faults) .
  • Hydrogenation/isomerization : MoC catalyzes alkane dehydrogenation and hydrocarbon conversion with Pt-like selectivity .
  • Hydrodesulfurization (HDS)/hydrodenitrogenation (HDN) : Sulfur-resistant MoC surfaces enable efficient removal of S/N from fossil fuels .

How can experimental and theoretical approaches resolve contradictions in catalytic activity data for molybdenum carbide?

  • In situ characterization (e.g., XRD under reaction conditions) identifies phase transitions or surface reconstructions causing activity discrepancies .
  • Microkinetic modeling reconciles experimental turnover frequencies with DFT-predicted activation barriers, as demonstrated for NH₃ decomposition pathways .
  • Edge-site quantification via STM (e.g., for MoS₂) can be adapted to MoC to correlate active site density with activity .

What factors influence carbide precipitation in molybdenum-containing alloys, and how can they be controlled?

  • Mo content : In gray cast iron, increasing Mo (0.26–0.77 wt%) raises carbide density (29–203 Mm⁻²) and size, forming irregular rod/plate morphologies .
  • Cooling rate : Faster cooling suppresses carbide growth, while slower rates promote coarse precipitates.
  • Alloy design : Adding Cr/V refines carbide distribution, reducing brittleness in heat-treated steels .

What mechanisms cause deactivation of MoC catalysts during ammonia decomposition, and how can stability be improved?

  • Surface nitridation : NH₃ reaction converts MoC to MoN, reducing surface area and blocking active sites .
  • Carbon depletion : Prolonged H₂ exposure removes surface carbon, altering electronic properties.
  • Mitigation strategies : Synthesize MoC with hierarchical porosity or dope with Co/Fe to stabilize carbide phases under nitridation .

How do synthesis parameters in plasma-enhanced CVD (PECVD) affect molybdenum carbide coatings?

  • Pressure and gas composition : Higher CH₄/H₂ ratios enhance carbon incorporation, while Ar dilution controls film density .
  • Temperature : Low substrate temperatures (300–500°C) favor amorphous MoC, whereas higher temps promote crystalline phases.
  • Precursor choice : Mo(CO)₆ yields carbide films with tunable stoichiometry (Mo:C ratios 1:1 to 2:1) .
  • Post-deposition annealing in reducing atmospheres removes oxygen impurities, critical for catalytic applications .

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